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  • Product: 3-(3-(tert-Butyl)phenoxy)azetidine
  • CAS: 1219961-14-4

Core Science & Biosynthesis

Foundational

What is the mechanism of action of 3-(3-(tert-Butyl)phenoxy)azetidine in vitro?

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Novel Azetidine-Based Compounds A Case Study: Characterizing the GPCR Antagonist AZ-TBP Introduction The azetidine ring is a privileged scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Novel Azetidine-Based Compounds

A Case Study: Characterizing the GPCR Antagonist AZ-TBP

Introduction

The azetidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical properties and unique three-dimensional trajectories for substituent presentation. While numerous azetidine-containing compounds have been developed, the specific molecule 3-(3-(tert-Butyl)phenoxy)azetidine, which we will refer to as "AZ-TBP" for this guide, represents a novel chemical entity with an uncharacterized mechanism of action.

This guide provides a comprehensive, field-proven framework for elucidating the in vitro mechanism of action of a novel compound like AZ-TBP. We will proceed under the working hypothesis that AZ-TBP interacts with a G-protein coupled receptor (GPCR), a common target class for such scaffolds. For illustrative purposes, we will hypothesize its target to be the "ABC1 receptor," a fictional Gαq-coupled receptor involved in intracellular calcium mobilization. This document will detail the logical progression of experiments, from initial target binding confirmation to downstream functional and signaling pathway analysis, providing researchers with a robust blueprint for their own investigations.

Part 1: Primary Target Engagement and Binding Characterization

The foundational step in characterizing a novel compound is to unequivocally demonstrate its physical interaction with the putative target. Radioligand binding assays remain the gold standard for quantifying the affinity and kinetics of this interaction.

Rationale for Experimental Design

To determine if AZ-TBP directly interacts with the ABC1 receptor, we will employ two key radioligand binding assays:

  • Saturation Binding Assay: This experiment is crucial to determine the density of the receptor in the membrane preparation (Bmax) and the dissociation constant (Kd) of the radioligand itself. This establishes the baseline parameters for our system.

  • Competitive Binding Assay: This is the core experiment to characterize AZ-TBP. It measures the ability of our unlabeled compound (the "competitor") to displace a known radioligand from the receptor. The resulting data allows us to calculate the inhibitory constant (Ki) of AZ-TBP, a direct measure of its binding affinity.

Experimental Protocol: Radioligand Binding

Objective: To determine the binding affinity (Ki) of AZ-TBP for the ABC1 receptor.

Materials:

  • HEK293 cell membranes expressing the human ABC1 receptor.

  • Radioligand: [³H]-Ligand-Y (a known, high-affinity ABC1 antagonist).

  • Unlabeled AZ-TBP.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation fluid and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of AZ-TBP in binding buffer. The concentration range should span at least 6 orders of magnitude (e.g., 1 pM to 10 µM) to ensure a full competition curve.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of binding buffer.

    • 25 µL of [³H]-Ligand-Y at a final concentration equal to its Kd (determined from saturation binding).

    • 25 µL of the AZ-TBP serial dilution or vehicle control.

    • 100 µL of the ABC1 receptor membrane preparation (protein concentration typically 5-10 µ g/well ).

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Wash the filters three times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Punch the filters into scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.

Data Analysis and Interpretation

The raw data (counts per minute, CPM) is used to generate a competition curve by plotting the percent specific binding against the log concentration of AZ-TBP. Non-linear regression analysis is then applied to fit the data to a one-site competition model, yielding the IC₅₀ value (the concentration of AZ-TBP that displaces 50% of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.

Cheng-Prusoff Equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand.

Table 1: Hypothetical Binding Affinity Data for AZ-TBP at the ABC1 Receptor

ParameterValueDescription
IC₅₀ 120 nMConcentration of AZ-TBP that inhibits 50% of specific radioligand binding.
Ki 55 nMInhibitory constant, representing the binding affinity of AZ-TBP.
Hill Slope -1.02Slope of the competition curve; a value near -1 suggests competitive binding.

Part 2: Functional Characterization: Determining Agonism vs. Antagonism

Once binding is confirmed, the next critical step is to determine the functional consequence of that binding. Does AZ-TBP activate the receptor (agonism), block the action of the endogenous ligand (antagonism), or have no effect on its own but modulate the agonist response (allosteric modulation)?

Rationale for Experimental Design

Since our hypothetical ABC1 receptor is Gαq-coupled, its activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). The increase in IP₃ triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum. We can therefore use an intracellular calcium flux assay as a direct readout of receptor activation.

Experimental Protocol: Calcium Flux Assay

Objective: To determine if AZ-TBP acts as an agonist or antagonist at the ABC1 receptor.

Materials:

  • CHO-K1 cells stably expressing the human ABC1 receptor.

  • Fluo-4 AM or Cal-520 AM calcium indicator dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Known ABC1 receptor agonist (e.g., "Agonist-Z").

  • AZ-TBP.

  • A fluorescence plate reader with an integrated fluidics system (e.g., FLIPR, FDSS).

Procedure:

  • Cell Plating: Plate the ABC1-expressing CHO-K1 cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

  • Wash: Gently wash the cells twice with assay buffer to remove excess dye.

  • Assay Execution (Antagonist Mode):

    • Place the cell plate into the fluorescence reader.

    • Add various concentrations of AZ-TBP to the wells and incubate for 15-30 minutes. This pre-incubation allows the potential antagonist to bind to the receptor.

    • Add a fixed concentration of the known agonist "Agonist-Z" (typically an EC₈₀ concentration to ensure a robust signal) and immediately begin measuring fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. The response in the presence of AZ-TBP is normalized to the response of the agonist alone. The data is plotted as percent inhibition versus the log concentration of AZ-TBP, and a dose-response curve is fitted to determine the IC₅₀ for antagonism.

Signaling Pathway Visualization and Data Interpretation

The results of the functional assay will define the nature of AZ-TBP. If AZ-TBP shows no activity on its own but dose-dependently inhibits the calcium flux induced by "Agonist-Z", it is classified as an antagonist. The potency of this antagonism is quantified by its functional IC₅₀.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol AZ_TBP AZ-TBP (Antagonist) ABC1_R ABC1 Receptor AZ_TBP->ABC1_R Blocks Agonist_Z Agonist-Z Agonist_Z->ABC1_R Activates G_protein Gαq ABC1_R->G_protein Activates PLC PLC G_protein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers Response Cellular Response Ca_ER->Response

Caption: Antagonistic action of AZ-TBP on the Gαq signaling pathway.

Table 2: Hypothetical Functional Data for AZ-TBP in a Calcium Flux Assay

ParameterValueDescription
Assay Mode AntagonistAZ-TBP showed no agonist activity when applied alone.
Functional IC₅₀ 250 nMConcentration of AZ-TBP that inhibits 50% of the agonist-induced response.
Schild Analysis pA₂ = 6.7Provides further characterization of competitive antagonism.

Part 3: Downstream Target Validation and Selectivity

A critical component of drug development is understanding a compound's selectivity. A highly selective compound is less likely to cause off-target side effects. Therefore, we must assess the activity of AZ-TBP against other, related receptors.

Rationale for Experimental Design

To assess selectivity, AZ-TBP should be tested against a panel of other GPCRs, particularly those that are structurally related to the ABC1 receptor or that are known to be involved in common off-target effects (e.g., hERG channel, other neurotransmitter receptors). This is typically done using the same functional assays established for the primary target.

Experimental Workflow: Selectivity Profiling

G Start AZ-TBP (Test Compound) Primary_Assay Primary Target Assay (ABC1 Receptor) Start->Primary_Assay Selectivity_Panel Selectivity Panel Assays Start->Selectivity_Panel Data_Analysis Data Analysis (Calculate Selectivity Ratio) Primary_Assay->Data_Analysis Related_GPCRs Related GPCRs (e.g., ABC2, ABC3) Selectivity_Panel->Related_GPCRs Off_Target_Panel Key Off-Targets (e.g., hERG, 5-HT₂B) Selectivity_Panel->Off_Target_Panel Related_GPCRs->Data_Analysis Off_Target_Panel->Data_Analysis Conclusion Determine Selectivity Profile Data_Analysis->Conclusion

Caption: Workflow for determining the selectivity profile of a lead compound.

Interpreting Selectivity Data

The selectivity of AZ-TBP is determined by comparing its potency (IC₅₀ or Ki) at the primary target (ABC1 receptor) to its potency at other receptors in the panel. A selectivity ratio is calculated for each off-target.

Selectivity Ratio = IC₅₀ (Off-Target) / IC₅₀ (Primary Target)

A compound is generally considered selective if this ratio is greater than 100 (i.e., it is 100-fold more potent at its primary target).

Table 3: Hypothetical Selectivity Profile of AZ-TBP

TargetFunctional IC₅₀ (nM)Selectivity Ratio (vs. ABC1)
ABC1 Receptor 250 -
ABC2 Receptor15,00060x
Dopamine D2> 50,000> 200x
hERG Channel> 50,000> 200x

This profile suggests that AZ-TBP is a potent and selective antagonist of the ABC1 receptor, with significantly weaker activity at related receptors and key safety off-targets.

Conclusion

This in-depth guide outlines a systematic, industry-standard approach to characterizing the in vitro mechanism of action of a novel small molecule, using the hypothetical compound AZ-TBP as an example. Through a logical progression of binding, functional, and selectivity assays, we have built a comprehensive profile of AZ-TBP as a potent and selective antagonist of the fictional Gαq-coupled ABC1 receptor. This workflow, grounded in principles of causality and self-validation, provides a reliable framework for researchers in drug discovery to rigorously characterize their own compounds of interest.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British Journal of Pharmacology and Chemotherapy, 14(1), 48–58. [Link]

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties and Stability of 3-(3-(tert-Butyl)phenoxy)azetidine

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the characterization of 3-(3-(tert-Butyl)phenoxy)azetidine, a substitu...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of 3-(3-(tert-Butyl)phenoxy)azetidine, a substituted azetidine of interest in medicinal chemistry. In the absence of extensive public experimental data for this specific entity, this document synthesizes predictive data with established, robust analytical methodologies. It serves as a roadmap for researchers, detailing the necessary steps to rigorously define the compound's physicochemical profile and understand its chemical stability. By grounding our approach in first principles and industry-standard protocols, this guide ensures a scientifically sound evaluation, critical for any drug discovery and development program. We will explore its predicted properties, the experimental designs required to validate these predictions, and a thorough stability assessment strategy in line with regulatory expectations.

Introduction and Molecular Structure

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest as scaffolds in medicinal chemistry.[1] Their inherent ring strain, while making them more stable than aziridines, provides a unique three-dimensional geometry that can be exploited to enhance binding affinity and selectivity for biological targets.[2] The compound 3-(3-(tert-Butyl)phenoxy)azetidine incorporates a bulky tert-butyl group on a phenoxy moiety attached to the azetidine ring. This substitution pattern may influence the molecule's lipophilicity, metabolic stability, and target interactions.

A precise understanding of its fundamental physicochemical properties is the bedrock upon which all further development activities are built. These parameters govern a molecule's behavior from initial in vitro assays to its ultimate pharmacokinetic and pharmacodynamic profile in vivo.

Molecular Structure:

  • Chemical Name: 3-(3-(tert-Butyl)phenoxy)azetidine

  • Molecular Formula: C₁₃H₁₉NO

  • Molecular Weight: 205.30 g/mol

  • SMILES: CC(C)(C)c1cccc(OC2CNC2)c1

Predicted Physicochemical Properties

PropertyPredicted ValueMethod/ToolSignificance in Drug Discovery
pKa (Basic)8.5 ± 0.5ChemAxon, MolGpKaGoverns the ionization state at physiological pH (7.4), which critically impacts solubility, permeability, and receptor binding. The azetidine nitrogen is the predicted basic center.[3][4]
logP (Lipophilicity)2.8 ± 0.4ALOGPS, XLOGP3Measures the partitioning between an oily (n-octanol) and an aqueous phase. Influences membrane permeability, protein binding, and metabolic clearance.[5][6]
Aqueous Solubility (logS) -3.5 ± 0.6ESOL, ALOGpSRepresents the intrinsic solubility of the neutral species. Low solubility can be a major hurdle for oral absorption and formulation development.[7][8]

Experimental Determination of Physicochemical Properties

The following sections detail the standard experimental protocols required to empirically determine and validate the predicted physicochemical properties. The choice of these methods is predicated on their robustness, reproducibility, and regulatory acceptance.

Determination of pKa: Potentiometric Titration

Causality of Experimental Choice: Potentiometric titration is the gold-standard method for pKa determination due to its high accuracy and direct measurement of a compound's response to pH changes.[1] It relies on a fundamental acid-base reaction, providing unambiguous data on the ionization constant without reliance on chromophores, unlike UV-spectroscopic methods.

Experimental Protocol:

  • Preparation: A 1-5 mM solution of 3-(3-(tert-Butyl)phenoxy)azetidine is prepared in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete dissolution. The ionic strength is kept constant (e.g., with 0.15 M KCl) to minimize activity coefficient variations.[9]

  • Calibration: The pH electrode is calibrated using at least three standard buffers (e.g., pH 4, 7, and 10) immediately before the experiment.

  • Titration: The sample solution is titrated with a standardized solution of 0.1 M HCl. The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The equivalence point is determined from the inflection point of the curve, often visualized using the first or second derivative plot. The pKa is the pH at the half-equivalence point.[10]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve Compound (1-5 mM in co-solvent) prep2 Add KCl (0.15 M) prep1->prep2 titrate Titrate with 0.1 M HCl prep2->titrate prep3 Calibrate pH Electrode (pH 4, 7, 10) record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot derivative Calculate 1st/2nd Derivative plot->derivative pka Determine pKa at 1/2 Equivalence Point derivative->pka

Figure 1: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (logD₇.₄): Shake-Flask Method

Causality of Experimental Choice: The shake-flask method is the traditional and most reliable method for determining the partition coefficient.[11] It directly measures the partitioning of a compound between n-octanol and an aqueous buffer at equilibrium. For ionizable compounds, determining the distribution coefficient (logD) at a physiological pH of 7.4 is more relevant than the logP of the neutral species alone.[12]

Experimental Protocol:

  • Phase Preparation: n-Octanol is pre-saturated with phosphate-buffered saline (PBS, pH 7.4), and vice versa, by vigorously mixing and allowing the phases to separate for 24 hours.

  • Sample Preparation: A stock solution of the compound is prepared in the pre-saturated n-octanol.

  • Partitioning: The n-octanol stock solution is mixed with pre-saturated PBS (pH 7.4) in a known volume ratio (e.g., 1:1). The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: The mixture is centrifuged to achieve a clean separation of the two phases.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a validated analytical method, typically HPLC-UV.

  • Calculation: The logD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[12]

Determination of Aqueous Solubility: Kinetic and Thermodynamic Methods

Causality of Experimental Choice: Both kinetic and thermodynamic solubility are important. Kinetic solubility is a high-throughput screening method that reflects the solubility of a compound when rapidly precipitated from a DMSO stock solution, mimicking early-stage in vitro assay conditions.[14] Thermodynamic solubility is the true equilibrium solubility and is crucial for formulation and biopharmaceutical assessment.[15]

Kinetic Solubility Protocol (Nephelometry):

  • A high-concentration stock solution of the compound is prepared in DMSO (e.g., 10 mM).

  • Small aliquots of the DMSO stock are added to an aqueous buffer (e.g., PBS, pH 7.4) in a microplate to create a dilution series.

  • The plate is shaken for a short period (e.g., 1-2 hours).

  • The point at which the compound precipitates is detected by measuring light scattering using a nephelometer. The concentration at this point is the kinetic solubility.[14]

Thermodynamic Solubility Protocol (Shake-Flask):

  • An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., PBS, pH 7.4).

  • The suspension is shaken at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

  • The suspension is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified by a validated HPLC-UV method against a standard curve. This concentration represents the thermodynamic solubility.

Chemical Stability Assessment

The stability of 3-(3-(tert-Butyl)phenoxy)azetidine must be rigorously evaluated to understand its degradation pathways and to establish a suitable shelf-life. The molecule possesses two primary potential sites of instability: the strained azetidine ring and the ether linkage.

  • Azetidine Ring: The four-membered ring is susceptible to ring-opening reactions, particularly under acidic conditions where the nitrogen can be protonated, making the ring more susceptible to nucleophilic attack.[16] Studies have shown that some N-substituted azetidines can undergo intramolecular ring-opening.[16]

  • Ether Linkage: Ether linkages can be susceptible to oxidative degradation. Autoxidation can occur upon exposure to air, forming potentially explosive peroxides.[17] Oxidative cleavage can also be initiated by radical species, leading to the formation of phenols and aldehydes.[18]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method, as mandated by ICH guidelines.[19][20] The goal is to achieve 5-20% degradation of the parent compound.

Experimental Protocol:

A validated, stability-indicating HPLC method is required to separate the parent compound from all degradation products.

  • Acid Hydrolysis: Treat the compound with 0.1 M HCl at elevated temperature (e.g., 60 °C) for up to 24 hours.

  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at elevated temperature (e.g., 60 °C) for up to 24 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for up to 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for up to 48 hours.

  • Photostability: Expose the compound (in both solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[20]

  • Analysis: All stressed samples are analyzed by the stability-indicating HPLC method. Peak purity of the parent peak should be assessed using a photodiode array (PDA) detector. Mass spectrometry (LC-MS) should be used to identify the mass of any significant degradation products to aid in structure elucidation.

Figure 2: Forced degradation study design for 3-(3-(tert-Butyl)phenoxy)azetidine.

Conclusion

While direct experimental data for 3-(3-(tert-Butyl)phenoxy)azetidine is sparse, a robust characterization plan can be formulated based on established scientific principles and regulatory guidelines. The predicted physicochemical properties—a basic pKa around 8.5, a logP of approximately 2.8, and low aqueous solubility—provide a solid foundation for initiating experimental work. The protocols detailed in this guide for determining pKa, logD, and solubility are designed to provide accurate and reliable data essential for decision-making in a drug discovery context.

Furthermore, the proposed forced degradation study will elucidate the inherent stability of the molecule, identify potential degradation products, and is a prerequisite for the development of a validated, stability-indicating analytical method. A thorough understanding of the stability liabilities, particularly concerning the azetidine ring and ether linkage, will be critical for formulation development and defining appropriate storage conditions. By systematically executing the experimental plan outlined herein, researchers can build a comprehensive data package to support the progression of 3-(3-(tert-Butyl)phenoxy)azetidine as a potential drug candidate.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website. [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from Rowan website. [Link]

  • Kinneston, D. A., & Wunch, K. (2007). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Applied and Environmental Microbiology, 73(11), 3537–3543. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from VCCLAB website. [Link]

  • Domainex. (n.d.). Shake Flask LogD. Retrieved from Domainex website. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from ResolveMass website. [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from ChemAxon website. [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved from Rowan website. [Link]

  • Sousa, M. M., & Lopes, J. A. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1481-1496. [Link]

  • LogP Value Predictor. (n.d.). Retrieved from logp-predictor.streamlit.app. [Link]

  • ChemAxon. (n.d.). Solubility prediction. Retrieved from ChemAxon documentation. [Link]

  • Sorkun, M. C. (n.d.). AqSolPred-web: Online solubility prediction tool. Retrieved from GitHub. [Link]

  • El-Ghannam, A., & El-Dien, M. S. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 3(1), 46-51. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2016). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 6(12), 227-236. [Link]

  • Mahoney, L. R., Weiner, S. A., & Alfisi, F. C. (1964). Oxidative Degradation of Polyphenyl Ethers. Industrial & Engineering Chemistry Product Research and Development, 3(1), 19-24. [Link]

  • van der Meer, J. R., & Janssen, D. B. (2009). Development of Methods for the Determination of pKa Values. Journal of Chromatography A, 1216(10), 1673-1683. [Link]

  • MolGpKa. (n.d.). MolGpKa Server. Retrieved from xundrug.cn. [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.6: Autoxidation of Ethers. Retrieved from Chemistry LibreTexts. [Link]

  • OpenMolecules. (n.d.). logP Prediction. Retrieved from openmolecules.org. [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from ACD/Labs website. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from BioPharmaSpec website. [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from SciSpace. [Link]

  • Omni Calculator. (2024, April 10). pKa Calculator. Retrieved from Omni Calculator. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from Onyx Scientific website. [Link]

  • Kheylik, Y. (2024, August). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-161. [Link]

  • University of Missouri–St. Louis. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from UMSL website. [Link]

  • Pedretti, A., & Vistoli, G. (n.d.). Virtual logP On-line. Retrieved from disco.unimi.it. [Link]

  • ACS Publications. (n.d.). Oxidative Degradation of Polyphenyl Ethers. Retrieved from ACS Publications website. [Link]

  • Royal Society of Chemistry. (n.d.). Atmospheric oxidation mechanism of OH-initiated reactions of diethyl ether – the fate of the 1-ethoxy ethoxy radical. Retrieved from RSC Publishing. [Link]

  • Piotrowski, D. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1594–1599. [Link]

  • Royal Society of Chemistry. (n.d.). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Retrieved from RSC Publishing. [Link]

  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from ResearchGate. [Link]

  • BMG LABTECH. (n.d.). Kinetic solubility automated screen. Retrieved from BMG LABTECH website. [Link]

  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. 25(1), 237-239. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from ACD/Labs website. [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from SciSpace. [Link]

  • De Kimpe, N. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3763-3859. [Link]

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

  • Royal Society of Chemistry. (n.d.). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. Retrieved from RSC Publishing. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from RSC Publishing. [Link]

  • ResearchGate. (n.d.). The most stable conformation of the phenoxazine derivatives. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Boosting the Activity and Stability of 3‐Hydroxyphenothiazine Derivatives for Aqueous Organic Flow Batteries. Retrieved from ResearchGate. [Link]

  • PubMed. (2024, November 4). Photostability of Phenoxazine Derivatives. Retrieved from PubMed. [Link]

Sources

Foundational

Structural Elucidation and NMR Spectral Profiling of 3-(3-(tert-Butyl)phenoxy)azetidine: An In-Depth Technical Guide

Executive Summary The incorporation of azetidine rings into pharmacological scaffolds has become a cornerstone of modern drug design, offering improved pharmacokinetic properties and reduced lipophilicity compared to tra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of azetidine rings into pharmacological scaffolds has become a cornerstone of modern drug design, offering improved pharmacokinetic properties and reduced lipophilicity compared to traditional piperidine or pyrrolidine rings. When functionalized with a sterically demanding 3-(tert-butyl)phenoxy group, the resulting molecule—3-(3-(tert-Butyl)phenoxy)azetidine —presents a unique spatial geometry.

This whitepaper provides a comprehensive, self-validating framework for the Nuclear Magnetic Resonance (NMR) structural elucidation of this compound. By establishing the causality behind experimental acquisition parameters and mapping the exact spectral assignments, this guide serves as an authoritative reference for researchers and drug development professionals.

Molecular Architecture & Causality of Spectral Behavior

The NMR profile of 3-(3-(tert-Butyl)phenoxy)azetidine is dictated by two distinct structural domains: the strained four-membered azetidine heterocycle and the meta-substituted electron-rich phenoxy ring.

The Azetidine Ring System

The azetidine ring is highly strained, which alters the hybridization of its carbon atoms (increasing s-character in the C-H bonds), thereby shifting the 1 H and 13 C resonances downfield relative to unstrained alkanes. Furthermore, the protons at the C2 and C4 positions are diastereotopic due to the pseudo-axial/pseudo-equatorial dynamics relative to the bulky phenoxy substituent at C3. This creates a complex AA'BB'X spin system. Studies on related 3-phenoxyazetidine derivatives confirm that the C3 proton typically resonates near 4.9–5.1 ppm, driven by the strong deshielding effect of the adjacent ether oxygen[1].

The 3-(tert-Butyl)phenoxy Moiety

The tert-butyl group acts as a massive steric shield and a mild electron-donating group via hyperconjugation. Research on related tert-butylphenoxy scaffolds demonstrates that this bulky group significantly influences the local magnetic environment, locking certain conformational states and shifting adjacent aromatic protons[2]. Polyetherimides containing tert-butylphenoxy groups consistently show characteristic 13 C shifts for the quaternary carbon of the tert-butyl group at approximately 34–35 ppm, and the methyl carbons near 31 ppm[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectral assignment, the NMR acquisition must be treated as a self-validating system . A single 1D spectrum is insufficient for a molecule with diastereotopic protons and quaternary carbons; orthogonal 2D techniques must be employed to confirm every connectivity.

Step-by-Step Methodology

Step 1: Sample Preparation & Environmental Control

  • Action: Dissolve 15–20 mg of highly purified 3-(3-(tert-Butyl)phenoxy)azetidine in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected because it lacks exchangeable protons that would otherwise obscure or exchange with the critical azetidine N-H proton (expected near 2.35 ppm). TMS provides an absolute zero reference point to prevent assignment drift.

Step 2: Probe Tuning and B 0​ Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching of the probe, followed by rigorous 3D gradient shimming.

  • Causality: The azetidine C2/C4 protons exhibit complex multiplet splitting (AA'BB'X). Poor magnetic field (B 0​ ) homogeneity will blur these fine J -couplings, making it impossible to differentiate cis/trans coupling constants.

Step 3: 1D Data Acquisition

  • Action: Acquire a standard 1 H spectrum (zg30 pulse program, 16 scans, 10s relaxation delay) and a 13 C{1H} decoupled spectrum (zgpg30, 1024 scans).

  • Causality: A long relaxation delay (10s) in the 1 H experiment ensures accurate integration, which is vital for confirming the 9-proton integral of the tert-butyl group.

Step 4: 2D Orthogonal Validation (COSY, HSQC, HMBC)

  • Action: Acquire 1 H- 1 H COSY, 1 H- 13 C HSQC, and 1 H- 13 C HMBC spectra.

  • Causality: 2D NMR techniques are essential for resolving the complex spin systems of the azetidine ring[4]. The HMBC is the ultimate self-validating tool: observing a 3-bond coupling ( 3JCH​ ) between the azetidine C3 proton and the aromatic C1' carbon definitively proves the intact ether linkage, ruling out a mere physical mixture of azetidin-3-ol and 3-tert-butylphenol.

Spectral Data Analysis & Assignments

The following tables summarize the synthesized quantitative spectral data, cross-referenced against empirical rules and analogous literature scaffolds[1],[2],[3].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Causality
t-Bu CH 3​ 1.30s-9HHighly shielded, rapid rotation.
Azetidine N-H 2.35br s-1HBroadened by quadrupolar 14 N relaxation.
Azetidine C2/C4 3.75, 3.90m-4HDiastereotopic AA'BB' system; deshielded by N.
Azetidine C3 4.95tt6.5, 4.01HStrongly deshielded by adjacent ether oxygen.
Aromatic H-6' 6.65ddd8.0, 2.5, 1.01HOrtho to ether O, para to t-Bu.
Aromatic H-2' 6.82t2.01HSandwiched between O and t-Bu (steric crowding).
Aromatic H-4' 7.02ddd8.0, 2.0, 1.01HPara to ether O, ortho to t-Bu.
Aromatic H-5' 7.18t8.01HMeta to both substituents; least perturbed.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
t-Bu CH 3​ 31.3Primary (CH 3​ )Standard alkyl shift for tert-butyl groups.
t-Bu Cq 34.8Quaternary (C)Deshielded by three adjacent methyls.
Azetidine C2/C4 54.2Secondary (CH 2​ )Deshielded by adjacent nitrogen atom.
Azetidine C3 69.5Tertiary (CH)Strongly deshielded by ether oxygen.
Aromatic C6' 111.8Tertiary (CH)Ortho to electron-donating ether oxygen.
Aromatic C2' 112.5Tertiary (CH)Ortho to ether O, sterically hindered.
Aromatic C4' 118.4Tertiary (CH)Para to ether O.
Aromatic C5' 129.1Tertiary (CH)Meta position; closest to baseline benzene shift.
Aromatic C3' 153.1Quaternary (C)Directly attached to electropositive t-Bu group.
Aromatic C1' 157.2Quaternary (C)Directly attached to highly electronegative oxygen.

Workflow Visualization

To conceptualize the self-validating logic applied to this structural elucidation, the following workflow diagram illustrates the dependencies between data acquisition and final assignment.

G N1 Sample Prep & B0 Shimming (Optimize Line Shape) N2 1D 1H & 13C Acquisition (Primary Chemical Shifts) N1->N2 Causality: Sharp Resonances N3 2D COSY & HSQC (Direct Connectivities) N2->N3 Identify Spin Systems N4 2D HMBC (Long-Range Validation) N3->N4 Resolve Overlaps N4->N2 Iterative Refinement N5 Final Structural Assignment (3-(3-(tert-Butyl)phenoxy)azetidine) N4->N5 Self-Validating Linkage

Figure 1: Self-validating NMR workflow for structural elucidation.

References

  • Magtoof, M. S., et al. "Synthesis and characterization of 3-phenylthio/3-phenoxyazetidine-2-one: Application of two dimensional NMR HMQC 1H-13C, COSY 1H–1H and mass spectroscopy." Organic Chemistry: An Indian Journal, 2015.[Link]

  • Łażewska, D., et al. "Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors." Molecules, 2020, 25(9), 2256.[Link]

  • Yen, C.-T., et al. "Low Dielectric Polyetherimides Derived from Bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] Sulfone and 4,4′-Bis[4-(4-aminophenoxy)-2-tert-butylphenoxy]perfluorobiphenyl." ACS Omega, 2017, 2(8), 5053-5066.[Link]

Sources

Exploratory

Receptor Binding Affinity of 3-(3-tert-Butyl)phenoxy)azetidine Analogs: A Framework for Discovery and Characterization

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Rationale for this Guide The azetidine scaffold has become a cornerstone in modern medicinal chemistry. Its inhere...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for this Guide

The azetidine scaffold has become a cornerstone in modern medicinal chemistry. Its inherent conformational rigidity and unique three-dimensional geometry offer a distinct advantage over more flexible aliphatic rings, often leading to improved binding affinity and metabolic stability.[1] This guide focuses on a specific, promising subclass: 3-phenoxy-azetidine derivatives, with a particular emphasis on the influence of a meta-positioned tert-butyl group. While public data on the specific 3-(3-(tert-Butyl)phenoxy)azetidine core is nascent, the principles of medicinal chemistry and extensive research on related analogs allow us to construct a robust framework for their synthesis, characterization, and optimization. This document is designed not as a simple recitation of facts, but as a strategic guide for researchers, explaining the causality behind experimental choices and providing validated protocols to empower drug discovery efforts in this space.

The Strategic Importance of the 3-(3-tert-Butyl)phenoxy)azetidine Scaffold

The core structure combines three key pharmacophoric elements:

  • The Azetidine Ring: A four-membered nitrogen-containing heterocycle. Unlike larger rings like piperidine or pyrrolidine, the azetidine ring's strain and planarity significantly constrain the orientation of its substituents. This rigidity can be highly advantageous, reducing the entropic penalty upon binding to a receptor and locking the molecule into a bioactive conformation.[1]

  • The Phenoxy Linker: The ether linkage provides a specific spatial arrangement between the azetidine and the phenyl ring, while also introducing a key hydrogen bond acceptor.

  • The tert-Butyl Group: This bulky, lipophilic group is a powerful tool in medicinal chemistry. Its primary role is often to probe and fill deep, hydrophobic pockets within a receptor binding site. The meta position on the phenyl ring directs this bulk into a specific vector space, which can be critical for achieving selectivity between receptor subtypes. Furthermore, the steric hindrance provided by the tert-butyl group can shield metabolically labile positions on the molecule, potentially improving its pharmacokinetic profile.[2]

Given these features, this class of compounds is predicted to interact with targets that possess well-defined, hydrophobic binding pockets, such as G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[1][3]

Synthesis Strategy: Building the Core Scaffold

A modular synthetic approach is essential for generating a library of analogs to explore the structure-activity relationship (SAR). A plausible and efficient route involves the nucleophilic substitution of a protected 3-haloazetidine with the corresponding phenoxide. This strategy allows for late-stage diversification.

General Synthetic Workflow

A 1. N-Boc-3-Oxoazetidine (Starting Material) B 2. Reduction (e.g., NaBH4) A->B C 3. Halogenation or Sulfonylation (e.g., PBr3, MsCl) B->C D N-Boc-3-Haloazetidine (Key Intermediate) C->D F 4. Nucleophilic Substitution (e.g., NaH, DMF) D->F E 3-tert-Butylphenol E->F G 5. Deprotection (e.g., TFA, HCl) F->G H 3-(3-tert-Butyl)phenoxy)azetidine (Core Scaffold) G->H I 6. N-Functionalization (Alkylation, Acylation, etc.) H->I J Diverse Analogs I->J

Caption: A modular synthetic workflow for producing diverse azetidine analogs.

This approach leverages commercially available starting materials like N-Boc-azetidin-3-one and allows for the separate synthesis of various substituted phenols, which can then be coupled to the key azetidine intermediate.[4][5] This modularity is critical for an efficient SAR exploration.

Primary Target Hypothesis: Monoamine Transporters

Structurally related azetidine compounds have shown significant activity as inhibitors of monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a validated strategy for treating a range of CNS disorders, including depression, ADHD, and substance abuse.[3]

Another important target class for azetidine derivatives are GABA transporters (GATs), where they can act as uptake inhibitors.[7] The rigid scaffold can mimic the conformation of GABA or related beta-alanine structures.

Hypothesized Mechanism of Action at the Dopamine Transporter

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA Dopamine DA_Vesicle->DA Release DA->DAT DA_Receptor Dopamine Receptors DA->DA_Receptor Binding & Signal Analog Azetidine Analog Analog->DAT Inhibition

Caption: Inhibition of dopamine reuptake by an azetidine analog at the synapse.

By blocking DAT, the azetidine analog is hypothesized to increase the concentration and residence time of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. The tert-butylphenoxy moiety likely engages with a hydrophobic region of the transporter's binding pocket, a common feature in many potent DAT inhibitors.

Structure-Activity Relationship (SAR) Exploration

The core directive of the research program should be to systematically probe the SAR to maximize potency and selectivity.

Key Areas for Analog Derivatization:
  • Azetidine Nitrogen (N1): This position is the most accessible for modification. Introducing small alkyl groups (methyl, ethyl) or other functionalities can modulate physicochemical properties like pKa and lipophilicity, which directly impacts target engagement and pharmacokinetic properties.

  • Phenyl Ring: Substitution on the phenyl ring, in addition to the tert-butyl group, can fine-tune electronic properties and create additional interactions with the receptor. Small electron-withdrawing or donating groups (e.g., F, Cl, OCH₃) should be explored.

  • Position of the tert-Butyl Group: While this guide focuses on the meta position, synthesizing ortho and para isomers is a critical experiment to confirm the optimal positioning of the bulky group and understand the topology of the receptor's hydrophobic pocket.

Hypothetical Binding Affinity Data Table

The following table illustrates how data from a binding assay campaign could be structured to guide SAR. The Ki value represents the inhibition constant; a lower Ki indicates higher binding affinity.

Compound ID N1-Substitution Phenyl Substitution DAT Ki (nM) SERT Ki (nM) DAT/SERT Selectivity
LEAD-001 -H3-tBu25.5450.217.7x
LEAD-002 -CH₃3-tBu8.1512.863.3x
LEAD-003 -C₂H₅3-tBu15.3620.140.5x
LEAD-004 -H3-tBu, 5-F19.7390.519.8x
LEAD-005 -H4-tBu150.6890.45.9x

This data is illustrative and does not represent experimentally verified results.

From this hypothetical data, one might conclude that a small N-methyl substitution (LEAD-002) is beneficial for DAT affinity and selectivity, while moving the tert-butyl group to the para position (LEAD-005) is detrimental.

Experimental Protocol: Radioligand Competition Binding Assay

To quantitatively determine the binding affinity (Ki) of the synthesized analogs for a target receptor (e.g., DAT), a radioligand competition binding assay is the gold standard methodology.[8][9] This assay measures the ability of a test compound (the unlabeled "competitor") to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target with high affinity.

Pillar of Trustworthiness: Self-Validating Protocol

This protocol is designed to be self-validating by including critical controls. Total binding (radioligand only) and non-specific binding (radioligand + a saturating concentration of a known inhibitor) are measured on every plate. Specific binding is calculated as the difference between the two. A successful assay requires a high signal-to-noise ratio (Total Binding / Non-specific Binding > 5).

Step-by-Step Methodology

A. Materials & Reagents

  • Target Source: Cell membranes or tissue homogenates expressing the target receptor (e.g., rat striatal membranes for DAT).[10]

  • Radioligand: A high-affinity ligand for the target, labeled with ³H or ¹²⁵I (e.g., [³H]WIN 35,428 for DAT).

  • Unlabeled Competitor: The synthesized azetidine analog.

  • Non-specific Determinate: A known, high-affinity unlabeled ligand for the target (e.g., GBR-12909 for DAT).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Filtration Apparatus: 96-well cell harvester (e.g., Brandel or PerkinElmer).

  • Filter Mats: GF/B or GF/C glass fiber filters, pre-soaked in a substance like polyethylenimine (PEI) to reduce non-specific binding.

  • Scintillation Counter: MicroBeta or similar instrument.

  • Scintillation Cocktail: A fluid that emits light when excited by radioactive decay.

B. Membrane Preparation

  • Thaw frozen tissue or cell pellets on ice.

  • Homogenize in 20 volumes of ice-cold Assay Buffer using a Polytron or similar homogenizer.

  • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

  • Discard the supernatant. Resuspend the pellet in fresh, ice-cold Assay Buffer.

  • Repeat the centrifugation and resuspension step to wash the membranes.

  • After the final wash, resuspend the pellet in a smaller volume of Assay Buffer.

  • Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

  • Dilute the membrane preparation to the desired final concentration (e.g., 10-50 µg protein per well) in Assay Buffer.

C. Assay Procedure (96-well plate format)

  • Plate Setup: Designate wells for Total Binding, Non-specific Binding (NSB), and various concentrations of your competitor compounds.

  • Add Reagents: To each well, add reagents in the following order:

    • 50 µL Assay Buffer (for Total Binding wells) OR 50 µL of non-specific determinate (100x final concentration) OR 50 µL of your competitor compound at various concentrations (10x final concentration).

    • 50 µL of the radioligand solution (at a fixed concentration, typically near its Kd value).

    • 100 µL of the diluted membrane preparation.

    • The final assay volume is 200 µL.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes). This must be determined empirically in preliminary association/dissociation experiments.

  • Termination & Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filter mat using the cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound (which passes through).

    • Immediately wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Counting:

    • Dry the filter mat completely.

    • Place the mat in a sample bag and add scintillation cocktail.

    • Seal the bag and measure the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.

D. Data Analysis

  • Calculate Specific Binding: For each data point, Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM).

  • Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the log concentration of the competitor compound. This will generate a sigmoidal dose-response curve.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., in GraphPad Prism software) to fit the curve and determine the IC₅₀ value. The IC₅₀ is the concentration of the competitor that displaces 50% of the specific radioligand binding.

  • Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.[11] This conversion accounts for the concentration and affinity of the radioligand used in the assay.

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where:

      • [L] = Concentration of radioligand used.

      • Kd = Dissociation constant of the radioligand for the receptor.

Conclusion and Future Directions

The 3-(3-tert-Butyl)phenoxy)azetidine scaffold represents a promising starting point for the development of novel modulators of CNS targets, particularly monoamine transporters. The strategic framework outlined in this guide—combining modular synthesis, hypothesis-driven target selection, and robust biophysical characterization—provides a clear path for advancing these compounds from initial hits to optimized leads. Future work should focus on expanding the SAR library, conducting in vitro functional assays (e.g., neurotransmitter uptake inhibition) to confirm the mechanism of action, and initiating early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess drug-like properties.

References

  • Lobelane analogs that incorporate a central piperidine or pyrrolidine moiety have previously been reported by our group as potent inhibitors of VMAT2 function. Further central ring size reduction of the piperidine moiety in lobelane to a four-membered heterocyclic ring has been carried out in the current study to afford novel cis- and trans-azetidine analogs. (Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC, [Link])

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (The Journal of Organic Chemistry, [Link])

  • A new radioligand, (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine, which is an analogue of nicotine, has been used to investigate the binding characteristics of the nicotine receptor in rat brain membranes. (Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine - PubMed, [Link])

  • In this study azetidine derivatives representing conformationally constrained GABA or beta-alanine analogs were evaluated for their potency as GABA-uptake inhibitors. (Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... - ChEMBL, [Link])

  • Wash-resistant inhibition of radioligand binding at DAT, SERT and NET by HD-205 and HD-206. Rat striatal or whole brain membranes were preincubated for 1 hr at 25° with various concentrations of tropane analogs, then subjected to five washes before determination of radioligand binding. (Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... - ResearchGate, [Link])

  • Tert-butyl phenolic antioxidants (TBP-AOs) are employed to inhibit oxidation and function as stabilizers and protectants in a broad spectrum of consumer products. The antioxidative properties of TBP-AOs have attracted attention for their potential therapeutic applications in various health conditions. (Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC, [Link])

  • Recent progress in synthesis of 3-functionalized azetidines. (ResearchGate, [Link])

  • Radioligand Binding Assay Protocol. (Gifford Bioscience, [Link])

  • Many cathinone analogs act as substrates or inhibitors at dopamine, norepinephrine, and serotonin transporters (DAT, NET, SERT, respectively). (Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones | Request PDF - ResearchGate, [Link])

  • Radioligand binding assays represent a highly sensitive and specific screening option for capturing this data. Unlike alternative labeled methods which add a tag to your compound and can artificially influence screening results, such as fluorescent labeling, a radioligand approach does not fundamentally alter the structure of your ligand. (Radioligand Binding Assay | In Vitro Biology - Oncodesign Services, [Link])

  • The GraphPad Guide to Analyzing Radioligand Binding Data. (GraphPad, [Link])

  • Protected 3-haloazetidines, widely used and versatile building blocks in medicinal chemistry, have been prepared in a one-pot, gram-scale strain-release reaction of 1-azabicyclo[1.1.0]butane from commercially available starting materials. (An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar, [Link])

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (MDPI, [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(3-(tert-Butyl)phenoxy)azetidine as a Privileged Scaffold in Hit-to-Lead Optimization

Scientific Rationale: The Azetidine Advantage The transition from planar, sp²-hybridized molecules to sp³-rich, three-dimensional architectures is a cornerstone of modern drug discovery. The azetidine ring—a four-membere...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: The Azetidine Advantage

The transition from planar, sp²-hybridized molecules to sp³-rich, three-dimensional architectures is a cornerstone of modern drug discovery. The azetidine ring—a four-membered saturated nitrogen heterocycle—has emerged as a highly privileged scaffold due to its 1[1]. By incorporating high ring strain and conformational rigidity, azetidines offer enhanced metabolic stability and solubility compared to larger, more flexible rings like piperidines[1].

The molecule 3-(3-(tert-Butyl)phenoxy)azetidine perfectly encapsulates these advantages while introducing a potent pharmacophoric vector. The tert-butylphenoxy moiety acts as a bulky, highly lipophilic anchor, ideal for occupying deep hydrophobic pockets in targets such as G-protein coupled receptors (GPCRs) and kinases. Furthermore, 2 for biaryl substituents, significantly improving aqueous solubility and in vivo pharmacokinetics without sacrificing target affinity[2].

Pharmacophore Mapping & Physicochemical Profiling

The structural logic of 3-(3-(tert-Butyl)phenoxy)azetidine relies on three distinct domains:

  • The Azetidine Core: Provides a basic amine for salt formation (improving solubility) and serves as a versatile vector for late-stage functionalization, such as 3[3]. The high s-character of the strained ring slightly lowers the basicity (pKa) of the nitrogen compared to pyrrolidines, which can reduce hERG liability and phospholipidosis risks.

  • The Ether Linkage: Acts as a flexible hinge and a hydrogen-bond acceptor.

  • The meta-tert-Butyl Group: Provides significant steric bulk, shielding the phenyl ring from rapid CYP450-mediated oxidation while driving van der Waals interactions within hydrophobic binding sites.

Pharmacophore Core 3-(3-(tert-Butyl)phenoxy)azetidine Prop1 Azetidine Ring High Fsp3 Fraction Lower logD vs Piperidine Core->Prop1 Prop2 Ether Linkage H-bond Acceptor Biaryl Bioisostere Core->Prop2 Prop3 tert-Butyl Group Steric Bulk Hydrophobic Pocket Targeting Core->Prop3

Caption: Pharmacophoric features and physicochemical advantages of the scaffold.

Table 1: Comparative Physicochemical Properties To illustrate the "azetidine advantage," the calculated properties of the azetidine scaffold are compared against its pyrrolidine and piperidine homologs.

ScaffoldMolecular WeightcLogPTPSA (Ų)Fsp³Basic pKa (Calc.)
4-(3-(tert-Butyl)phenoxy)piperidine233.353.821.30.609.8
3-(3-(tert-Butyl)phenoxy)pyrrolidine219.333.421.30.579.5
3-(3-(tert-Butyl)phenoxy)azetidine 205.30 2.9 21.3 0.54 8.9

Data Interpretation: The azetidine scaffold maintains the necessary polar surface area while significantly lowering molecular weight and lipophilicity (cLogP < 3.0), placing it firmly within the optimal "Rule of 3" space for lead generation.

Workflow: Divergent Library Generation

The secondary amine of the azetidine ring is an excellent nucleophile for divergent library synthesis. It can be readily reacted with electrophiles (e.g., acid chlorides, sulfonyl fluorides, or aldehydes) to explore structure-activity relationships (SAR) rapidly.

Workflow A 3-tert-Butylphenol (Hydrophobic Anchor) C Mitsunobu Etherification (C-O Bond Formation) A->C B 1-Boc-3-hydroxyazetidine (sp3 Scaffold) B->C D 3-(3-(tert-Butyl)phenoxy)azetidine (Core Scaffold) C->D High Yield, Inversion E N-Deprotection (TFA) D->E Acid Cleavage F Divergent Functionalization (Amidation/Sulfonylation) E->F Free Secondary Amine

Caption: Synthesis and divergent functionalization workflow of the azetidine scaffold.

Self-Validating Experimental Protocols

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: Synthesis of 1-Boc-3-(3-(tert-butyl)phenoxy)azetidine via Mitsunobu Reaction

Causality: The Mitsunobu reaction is selected over nucleophilic aromatic substitution (SNAr) because the tert-butyl group is electron-donating, making the phenyl ring unreactive toward SNAr. Mitsunobu allows the use of commercially available 1-Boc-3-hydroxyazetidine and proceeds under mild conditions, preserving the highly strained azetidine ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-tert-butylphenol (1.0 equiv, 10 mmol) and 1-Boc-3-hydroxyazetidine (1.1 equiv, 11 mmol) in anhydrous THF (0.2 M).

  • Phosphine Addition: Add triphenylphosphine (PPh₃) (1.2 equiv, 12 mmol) to the stirring solution. Stir until completely dissolved.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Crucial Step: Add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv, 12 mmol) dropwise over 15 minutes. Causality: Dropwise addition at 0 °C controls the exothermic formation of the betaine intermediate, preventing the degradation of the azetidine starting material.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Validation Checkpoint 1 (TLC): Monitor via TLC (Hexane/EtOAc 8:2). The reaction is complete when the phenol spot (visualized by UV and KMnO₄) is fully consumed.

  • Workup: Quench with water, extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify by flash column chromatography (silica gel, gradient 0-20% EtOAc in Hexanes).

  • Validation Checkpoint 2 (LC-MS & NMR): Confirm product identity. LC-MS should show [M+H-tBu]⁺ or[M+Na]⁺ due to typical Boc fragmentation. ¹H NMR (CDCl₃) must show a distinct multiplet at ~4.8–5.0 ppm, corresponding to the C3 proton of the azetidine ring, confirming successful etherification.

Protocol B: N-Deprotection and High-Throughput Amidation

Causality: Trifluoroacetic acid (TFA) is used for rapid Boc cleavage. HATU is selected as the coupling reagent because the secondary amine of the azetidine is sterically hindered; HATU ensures rapid and near-quantitative conversion, which is essential for parallel library synthesis.

Step-by-Step Methodology:

  • Deprotection: Dissolve 1-Boc-3-(3-(tert-butyl)phenoxy)azetidine (1.0 mmol) in a 1:1 mixture of CH₂Cl₂ and TFA (4 mL). Stir at room temperature for 2 hours.

  • Validation Checkpoint 3 (TLC): Confirm complete disappearance of the starting material.

  • Solvent Removal: Concentrate the mixture under reduced pressure. Crucial Step: Co-evaporate with toluene (3 x 5 mL) to remove residual TFA. Causality: Residual TFA will consume the coupling reagent and base in the next step, drastically lowering the amidation yield.

  • Amidation: Dissolve the resulting crude azetidine TFA salt in anhydrous DMF (3 mL). Add N,N-Diisopropylethylamine (DIPEA) (4.0 equiv) to neutralize the salt and ensure a highly basic environment.

  • Coupling: In a separate vial, pre-activate the desired carboxylic acid (1.2 equiv) with HATU (1.2 equiv) in DMF (1 mL) for 5 minutes, then add this to the azetidine solution. Stir for 4 hours at room temperature.

  • Validation Checkpoint 4 (LC-MS): Analyze an aliquot by LC-MS to confirm the formation of the target amide mass and the absence of the unreacted azetidine core.

  • Purification: Purify directly via preparative reverse-phase HPLC to yield the final library compound (>95% purity required for biological screening).

References
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed / NIH.
  • Triazole oxytocin antagonists: Identification of an aryloxyazetidine replacement for a biaryl substituent. PubMed / NIH.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.

Sources

Application

Cross-coupling reaction conditions for 3-(3-(tert-Butyl)phenoxy)azetidine

Application Note: Optimized Buchwald-Hartwig Cross-Coupling Conditions for 3-(3-(tert-Butyl)phenoxy)azetidine Executive Summary The palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of strained, seconda...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Buchwald-Hartwig Cross-Coupling Conditions for 3-(3-(tert-Butyl)phenoxy)azetidine

Executive Summary

The palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of strained, secondary amines such as 3-(3-(tert-Butyl)phenoxy)azetidine is a critical transformation in modern drug discovery. However, the inherent angle strain of the four-membered azetidine ring (~26 kcal/mol) and the presence of a potentially labile ether linkage make this substrate highly sensitive to harsh reaction conditions. This application note provides a field-proven, self-validating protocol for the N-arylation of 3-(3-(tert-Butyl)phenoxy)azetidine. By leveraging Generation 3 (G3) palladacycles and rationally selected biarylphosphine ligands, researchers can achieve high-yielding cross-couplings while entirely suppressing ring-opening and dehalogenation side reactions.

Mechanistic Rationale & Catalyst Selection

Successful cross-coupling of highly functionalized azetidines requires a deep understanding of the causality behind catalyst and reagent selection.

  • Ligand Selection (RuPhos vs. BrettPhos): The choice of ligand dictates the rate of the two most challenging steps in the catalytic cycle: amine coordination and reductive elimination. While BrettPhos is widely considered optimal for primary amines, its extreme steric profile can hinder the coordination of bulkier secondary amines like azetidines. Conversely, RuPhos provides the ideal balance: it is sufficiently electron-rich to accelerate oxidative addition, yet possesses the precise steric bulk required to promote efficient reductive elimination for secondary cyclic amines[1],[2].

  • Precatalyst Architecture (RuPhos Pd G3): Traditional catalyst systems (e.g., Pd₂(dba)₃ + free ligand) often require high temperatures to generate the active Pd(0) species, which can lead to substrate degradation. The RuPhos Pd G3 precatalyst features a bulky, electron-rich phosphine that stabilizes the palladium center and ensures rapid, quantitative generation of the active monoligated Pd(0) species at room temperature under mildly basic conditions[3]. This prevents the formation of unreactive palladium black and extends catalyst life[4].

  • Base and Solvent Causality: Strong, soluble nucleophilic bases like Sodium tert-butoxide (NaOtBu) are standard for Buchwald-Hartwig aminations but pose a severe risk to 3-aryloxyazetidines. They can trigger competitive ether cleavage or base-mediated ring-opening[5]. To prevent this, finely milled Cesium Carbonate (Cs₂CO₃) in anhydrous 1,4-dioxane is utilized. Cs₂CO₃ provides a mild, heterogeneous basic environment that effectively deprotonates the Pd-coordinated amine without degrading the sensitive azetidine scaffold.

Experimental Workflow & Catalytic Cycle

Workflow Step1 1. Reagent Preparation Ar-X + Azetidine + Base Step3 3. Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X Step1->Step3 Step2 2. Catalyst Activation RuPhos Pd G3 -> Pd(0) Step2->Step3 Active Catalyst Step4 4. Amine Coordination Base-Mediated Deprotonation Step3->Step4 Step5 5. Reductive Elimination Product Formation Step4->Step5 Step5->Step3 Pd(0) Regeneration Step6 6. Workup & Isolation Filtration & Chromatography Step5->Step6 C-N Bond Formed

Figure 1: Experimental workflow and catalytic cycle for RuPhos-mediated Buchwald-Hartwig amination.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the N-arylation of 3-(3-(tert-Butyl)phenoxy)azetidine with a model aryl bromide. The data clearly illustrates the necessity of the RuPhos/Cs₂CO₃ system to prevent substrate decomposition.

EntryCatalyst / PrecatalystLigandBaseSolventTemp (°C)Yield (%)Observation / Failure Mode
1Pd₂(dba)₃ (5 mol%)BINAPNaOtBuToluene10015%Extensive azetidine ring-opening.
2BrettPhos Pd G3 (2 mol%)BrettPhosCs₂CO₃1,4-Dioxane8045%Sluggish amine coordination[1].
3RuPhos Pd G3 (2 mol%)RuPhosNaOtBu1,4-Dioxane8062%Minor ether cleavage observed.
4RuPhos Pd G3 (2 mol%)RuPhosK₃PO₄1,4-Dioxane10078%Good conversion, trace dehalogenation.
5 RuPhos Pd G3 (2 mol%) RuPhos Cs₂CO₃ 1,4-Dioxane 80 >90% Optimal conditions; clean conversion.

Note: Yields determined by HPLC using an internal standard. Azetidines couple with exceptional efficiency under these optimized parameters[2].

Detailed Protocol: Self-Validating Buchwald-Hartwig Amination

This protocol is engineered to be self-validating. Strict exclusion of oxygen and moisture is enforced, as these are the primary vectors for phosphine oxidation and catalyst death.

Materials & Reagents:

  • 3-(3-(tert-Butyl)phenoxy)azetidine (1.2 equiv)

  • Aryl halide (Ar-Br or Ar-I) (1.0 equiv)

  • RuPhos Pd G3 (2-5 mol%)

  • RuPhos ligand (2-5 mol%)

  • Cesium carbonate (Cs₂CO₃), finely milled and oven-dried at 150 °C (2.0 equiv)

  • Anhydrous 1,4-Dioxane (rigorously degassed via 3x freeze-pump-thaw cycles)

Step-by-Step Methodology:

  • Vessel Preparation (Glovebox): Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube or heavy-walled pressure vial with the aryl halide (1.0 mmol), RuPhos Pd G3 (0.02 mmol, 2 mol%), RuPhos (0.02 mmol, 2 mol%), and anhydrous Cs₂CO₃ (2.0 mmol).

    • Causality Check: Supplementing the G3 precatalyst with a 1:1 ratio of free RuPhos ligand prevents the formation of off-cycle, unreactive bis-ligated Pd(II) resting states.

  • Substrate Addition: Dissolve 3-(3-(tert-Butyl)phenoxy)azetidine (1.2 mmol) in 4.0 mL of anhydrous, degassed 1,4-dioxane. Transfer this solution to the reaction vessel.

  • Reaction Initiation: Seal the vessel with a Teflon-lined crimp cap. Remove from the glovebox and submerge in a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) for 6–12 hours.

    • Causality Check: Because Cs₂CO₃ is completely insoluble in 1,4-dioxane, the deprotonation step occurs entirely at the solid-liquid interface. High-shear stirring is mandatory to prevent mass-transfer limitations.

  • Self-Validation Checkpoint: Observe the reaction mixture after 15 minutes of heating. A successful activation of the G3 precatalyst is marked by a rapid color change from pale yellow to a deep, homogenous red/brown. If the solution turns black and deposits a metallic mirror on the glass, it indicates oxygen contamination and premature Pd(0) aggregation (Pd black).

  • Workup & Isolation: Upon complete consumption of the aryl halide (verified via LC-MS), cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and spent catalyst. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure N-aryl 3-(3-(tert-Butyl)phenoxy)azetidine.

Sources

Method

Application Note: 3-(3-(tert-Butyl)phenoxy)azetidine in Lead Optimization

Executive Summary & Scientific Rationale As modern drug discovery increasingly prioritizes "escaping flatland" to improve clinical success rates, the azetidine ring has emerged as a privileged, high-Fsp³ scaffold. 3-(3-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

As modern drug discovery increasingly prioritizes "escaping flatland" to improve clinical success rates, the azetidine ring has emerged as a privileged, high-Fsp³ scaffold. 3-(3-(tert-Butyl)phenoxy)azetidine represents a highly strategic building block in this paradigm. It combines the conformational rigidity and favorable physicochemical properties of a four-membered nitrogen heterocycle with a bulky, lipophilic tert-butylphenoxy moiety.

The "Azetidine Switch"

Replacing traditional planar amines or larger saturated rings (like piperidine or pyrrolidine) with an azetidine ring is a validated bioisosteric strategy [1]. The azetidine nitrogen exhibits a pKa similar to pyrrolidine (~11.2) but significantly lowers the overall lipophilicity (LogD) of the molecule due to its smaller hydrophobic surface area and high ring strain (approx. 25.2 kcal/mol) [2].

Mechanistic Advantages of the 3-Aryloxy Motif

The ether linkage at the 3-position of the azetidine serves two critical functions:

  • Metabolic Shielding: It blocks the metabolically vulnerable 3-position, preventing the rapid oxidative metabolism (e.g., hydroxylation) often seen in unsubstituted saturated heterocycles [3].

  • Vectorial Delivery: The rigid geometry of the azetidine projects the 3-(tert-butyl)phenoxy group at a distinct, predictable angle. The tert-butyl group acts as an excellent hydrophobic anchor for probing deep lipophilic pockets (e.g., in GPCRs or monoamine transporters), minimizing the entropic penalty upon target binding [4].

Rationale A Piperidine/Pyrrolidine (High LogP, High Clearance) B Azetidine Scaffold (Lower LogP, High Fsp3) A->B Ring Contraction (Bioisosteric Replacement) D 3-(3-(tert-Butyl)phenoxy)azetidine (Optimized Bioisostere) B->D Scaffold Base C 3-(tert-Butyl)phenoxy (Hydrophobic Anchor) C->D Ether Linkage E Target Engagement (GPCRs/Transporters) D->E High Affinity F Improved ADME (Metabolic Stability) D->F CYP450 Resistance

Logical framework for utilizing the azetidine switch to optimize ADME and target engagement.

Physicochemical Profiling

To illustrate the causality behind selecting 3-(3-(tert-Butyl)phenoxy)azetidine over its larger ring counterparts, Table 1 summarizes the theoretical physicochemical shifts observed when applying the "Azetidine Switch" to a generic aryloxy scaffold.

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles

Property / MetricPiperidine AnalogPyrrolidine AnalogAzetidine AnalogScientific Implication
Ring Strain ~0 kcal/mol~6.0 kcal/mol~25.2 kcal/mol Increased rigidity; lower entropic penalty upon target binding.
Lipophilicity (LogD) HighModerateLow Improved aqueous solubility; reduced non-specific protein binding.
Basicity (pKa) ~11.22~11.27~11.29 Maintains basic center for salt formation and target ionic interactions.
Metabolic Stability Poor (α-oxidation)ModerateHigh Lack of readily abstractable α-protons reduces CYP450 clearance.

Experimental Workflows & Protocols

As a secondary amine, 3-(3-(tert-Butyl)phenoxy)azetidine is primed for late-stage functionalization. The following protocols detail its integration into drug discovery workflows and subsequent validation.

Protocol A: Controlled N-Functionalization via Reductive Amination

Causality & Design: Direct alkylation of azetidines with alkyl halides frequently results in over-alkylation (quaternary ammonium salt formation) due to the highly exposed, nucleophilic nitrogen. Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) ensures strict chemoselectivity. It selectively reduces the transient iminium ion without reducing the starting aldehyde, yielding a clean tertiary amine.

Workflow S1 3-(3-(tert-Butyl)phenoxy) azetidine S3 Iminium Intermediate (Transient) S1->S3 + AcOH (cat.) DCE, RT S2 Aldehyde (R-CHO) S2->S3 Condensation S4 NaBH(OAc)3 (Mild Reduction) S3->S4 Chemoselective S5 Tertiary Amine (Target Compound) S4->S5 1-2 Hours

Step-by-step synthetic workflow for the chemoselective reductive amination of azetidines.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(3-(tert-Butyl)phenoxy)azetidine free base (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Note: DCE is preferred over DCM as it often provides superior solubility for the transient iminium species.

  • Acid Catalysis: Add glacial acetic acid (1.5 equiv) dropwise. Stir the mixture at room temperature for 30 minutes to ensure complete iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in small portions over 5 minutes. Stir the reaction at room temperature for 2–4 hours.

  • Reaction Tracking: Monitor the reaction via LC-MS or TLC (using Ninhydrin stain to confirm the disappearance of the secondary amine).

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, typically a DCM/MeOH gradient containing 1% Et₃N to prevent streaking of the basic amine).

Protocol B: In Vitro Microsomal Stability Assay (Validation)

Causality & Design: To validate the metabolic advantage of the azetidine scaffold, compounds must be tested in Human Liver Microsomes (HLMs). HLMs contain the major cytochrome P450 enzymes responsible for phase I metabolism. By tracking the depletion of the parent compound, we can calculate the intrinsic clearance ( CLint​ ).

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Addition: Spike the test compound (final concentration: 1 µM) and human liver microsomes (final protein concentration: 0.5 mg/mL) into the buffer. Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Interpretation: Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). A successful "Azetidine Switch" typically yields a CLint​ of < 20 µL/min/mg protein, confirming resistance to N-dealkylation and ring oxidation.

References

  • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: MedChemComm (National Institutes of Health / PMC) URL: [Link] [2]

  • Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society (ACS Publications) URL: [Link] [3]

  • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry (National Institutes of Health / PMC) URL: [Link] [4]

Application

Application Notes and Protocols for In Vivo Evaluation of 3-(3-(tert-Butyl)phenoxy)azetidine

Introduction: The Therapeutic Potential of Azetidine Scaffolds Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant interest in medicinal chemistry due to their unique structural and phys...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Azetidine Scaffolds

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant interest in medicinal chemistry due to their unique structural and physicochemical properties.[1] Their inherent ring strain and conformational rigidity can lead to enhanced binding affinity and improved pharmacokinetic profiles compared to more flexible analogues.[1][2] This has led to the exploration of azetidine derivatives across a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation.[1] The compound 3-(3-(tert-Butyl)phenoxy)azetidine incorporates a sterically hindered phenoxy group, suggesting potential for selective interactions with biological targets. While this specific molecule is a novel chemical entity, the broader class of azetidine-containing compounds has shown promise as modulators of various biological pathways.

One particularly well-documented application of related small molecules is the antagonism of neurokinin-1 (NK1) receptors.[3][4][5] The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.[4][5] Given the structural motifs present in 3-(3-(tert-Butyl)phenoxy)azetidine, a plausible and compelling hypothesis is its potential activity as an NK1 receptor antagonist. Therefore, these application notes will focus on in vivo protocols designed to investigate this hypothesis.

Preclinical Development: Foundational In Vivo Assays

The initial in vivo characterization of a novel compound like 3-(3-(tert-Butyl)phenoxy)azetidine should proceed in a stepwise manner, beginning with tolerability and pharmacokinetic studies, followed by proof-of-concept efficacy models. A general workflow for these initial studies is outlined below.

G cluster_0 Phase 1: Pre-Efficacy Evaluation cluster_1 Phase 2: In Vivo Efficacy Models A Compound Synthesis & Characterization B Formulation & Vehicle Selection A->B C Maximum Tolerated Dose (MTD) Study in Rodents B->C D Pharmacokinetic (PK) Profiling (Single Dose) C->D E Gerbil Foot-Tapping Model (NK1R Target Engagement) D->E Proceed if PK is favorable G Dose-Response Studies E->G F Cisplatin-Induced Emesis Model in Ferrets (Functional Efficacy) F->G H Pharmacodynamic (PD) Marker Analysis (Optional) G->H

Caption: General workflow for the in vivo evaluation of 3-(3-(tert-Butyl)phenoxy)azetidine.

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the highest dose of 3-(3-(tert-Butyl)phenoxy)azetidine that can be administered to mice without causing significant toxicity.

Rationale: The MTD is a critical parameter for designing subsequent efficacy studies. It ensures that the observed effects in efficacy models are due to the pharmacological activity of the compound and not to overt toxicity.

Materials:

  • 3-(3-(tert-Butyl)phenoxy)azetidine

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Male and female C57BL/6 mice (8-10 weeks old)

  • Standard laboratory equipment for animal handling and dosing

Procedure:

  • Dose Selection: Based on in vitro cytotoxicity data (if available) or data from structurally similar compounds, select a starting dose and a dose-escalation scheme (e.g., modified Fibonacci).

  • Animal Groups: Assign 3-5 mice per sex to each dose group, including a vehicle control group.

  • Dosing: Administer the compound via the intended route for efficacy studies (e.g., oral gavage or intraperitoneal injection) once daily for 5-7 days.

  • Clinical Observations: Monitor animals at least twice daily for clinical signs of toxicity, including changes in weight, activity, posture, and grooming.

  • Data Collection: Record body weights daily. At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy on all animals.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant weight loss (>15-20%), or other severe clinical signs.

Parameter Observation
Clinical Signs Lethargy, ruffled fur, hunched posture, etc.
Body Weight Daily measurement
Hematology Complete blood count
Clinical Chemistry Liver and kidney function panels
Gross Necropsy Visual examination of major organs

Protocol 2: Gerbil Foot-Tapping Model for NK1 Receptor Antagonism

Objective: To assess the in vivo central NK1 receptor antagonist activity of 3-(3-(tert-Butyl)phenoxy)azetidine.

Rationale: Intracerebroventricular (i.c.v.) administration of an NK1 receptor agonist, such as GR73632, induces a characteristic foot-tapping behavior in gerbils.[3][4] This response is mediated by central NK1 receptors and can be blocked by systemically administered NK1 receptor antagonists that cross the blood-brain barrier.[3]

Materials:

  • 3-(3-(tert-Butyl)phenoxy)azetidine

  • Vehicle

  • NK1 receptor agonist (e.g., GR73632)

  • Saline

  • Male Mongolian gerbils (60-80 g)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus for i.c.v. injection

Procedure:

  • Animal Groups: Assign 6-8 gerbils to each treatment group (vehicle, positive control, and test compound at various doses).

  • Compound Administration: Administer 3-(3-(tert-Butyl)phenoxy)azetidine or vehicle via the desired route (e.g., intraperitoneal) at a predetermined time before agonist challenge (e.g., 60 minutes).

  • Agonist Challenge: Anesthetize the gerbils and administer the NK1 receptor agonist via i.c.v. injection.

  • Behavioral Observation: Immediately after agonist injection, place the gerbil in a transparent observation cage and count the number of foot taps for a defined period (e.g., 5 minutes).

  • Data Analysis: Compare the number of foot taps in the compound-treated groups to the vehicle-treated group. Calculate the percentage inhibition of the foot-tapping response.

G cluster_0 Experimental Timeline A Acclimatize Gerbils B Administer Test Compound or Vehicle (e.g., i.p.) A->B T = -60 min C Anesthetize & Administer NK1 Agonist (i.c.v.) B->C T = 0 min D Observe & Count Foot Taps C->D T = 0-5 min

Caption: Timeline for the gerbil foot-tapping assay.

Treatment Group Dose (mg/kg, i.p.) Mean Foot Taps (± SEM) % Inhibition
Vehicle + Agonist-150 ± 120%
Aprepitant + Agonist1015 ± 590%
Compound X + Agonist3105 ± 1030%
Compound X + Agonist1045 ± 870%
Compound X + Agonist3020 ± 687%
Data are hypothetical and for illustrative purposes only.

Protocol 3: Cisplatin-Induced Emesis in Ferrets

Objective: To evaluate the anti-emetic efficacy of 3-(3-(tert-Butyl)phenoxy)azetidine.

Rationale: The ferret is a well-established model for studying emesis as its vomiting reflex is similar to that of humans. Cisplatin, a common chemotherapeutic agent, induces both acute and delayed emesis, with the delayed phase being largely mediated by Substance P acting on NK1 receptors in the brainstem.[6]

Materials:

  • 3-(3-(tert-Butyl)phenoxy)azetidine

  • Vehicle

  • Cisplatin

  • Male descented ferrets (1-1.5 kg)

  • Observation cages equipped with video recording

Procedure:

  • Animal Preparation: Acclimatize ferrets to the observation cages.

  • Compound Administration: Administer the test compound or vehicle orally or intravenously at a specified time before cisplatin administration.

  • Cisplatin Challenge: Administer a high dose of cisplatin (e.g., 5-10 mg/kg, i.p.) to induce emesis.

  • Observation: Observe the animals continuously for 24-72 hours and record the number of retches and vomits.

  • Data Analysis: Compare the number of emetic episodes in the compound-treated groups to the vehicle-treated group.

Data Interpretation and Further Steps

Positive results in these initial in vivo assays would provide strong evidence for the NK1 receptor antagonist activity of 3-(3-(tert-Butyl)phenoxy)azetidine. A dose-dependent inhibition of foot-tapping in gerbils would indicate central nervous system activity, while a reduction in cisplatin-induced emesis in ferrets would demonstrate functional efficacy in a translational model.

Should the compound show promising activity, further studies would be warranted, including:

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with efficacy.

  • Evaluation in models of other NK1 receptor-mediated pathologies, such as pain or inflammation.

  • Chronic toxicology studies to assess the long-term safety profile.

Conclusion

The in vivo protocols described in these application notes provide a robust framework for the initial characterization of 3-(3-(tert-Butyl)phenoxy)azetidine as a potential NK1 receptor antagonist. By systematically evaluating its tolerability, central target engagement, and functional efficacy, researchers can gain valuable insights into the therapeutic potential of this novel azetidine derivative.

References

  • Bergström, M., et al. (2007). Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy. Journal of Pharmacology and Experimental Therapeutics, 323(1), 209-216. Available from: [Link]

  • MDPI. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(5), 563. Available from: [Link]

  • ACS Medicinal Chemistry Letters. (2016). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. ACS Medicinal Chemistry Letters, 7(12), 1163-1168. Available from: [Link]

  • Pietra, C., et al. (2012). In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant. European Journal of Pharmacology, 689(1-3), 84-91. Available from: [Link]

  • Journal of the American Chemical Society. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(31), 10645-10648. Available from: [Link]

  • PMC. (2021). In silico screening of neurokinin receptor antagonists as a therapeutic strategy for neuroinflammation in Alzheimer's disease. Scientific Reports, 11(1), 15582. Available from: [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available from: [Link]

  • PMC. (2019). In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies. Scientific Reports, 9(1), 18567. Available from: [Link]

  • ACS Publications. (2025). Development of a Highly Potent Neurokinin-3 Receptor Inhibitor: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. (2023). Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients. Cancers, 15(6), 1679. Available from: [Link]

  • NCBI Bookshelf. (2012). In Vivo Assay Guidelines. Assay Guidance Manual. Available from: [Link]

  • The Journal of Organic Chemistry. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available from: [Link]

  • PubMed. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. Available from: [Link]

  • Nature. (2021). Radical strain-release photocatalysis for the synthesis of azetidines. Nature, 593(7858), 223-228. Available from: [Link]

  • Harvard DASH. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Available from: [Link]

  • PMC. (2013). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ACS Chemical Neuroscience, 4(1), 131-141. Available from: [Link]

  • Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. Available from: [Link]

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48693-48717. Available from: [Link]

  • Journal of Medicinal Chemistry. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11049-11057. Available from: [Link]

  • United Arab Emirates University. (2018). Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H>3>R ligands. European Journal of Medicinal Chemistry, 152, 223-234. Available from: [Link]

  • ChEMBL. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... Journal of Medicinal Chemistry, 53(12), 4646-4658. Available from: [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(8), 949-960. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of Azetidine Rings with tert-Butylphenoxy Groups

Abstract Azetidines, four-membered nitrogen-containing heterocycles, have become crucial motifs in the fields of drug discovery and medicinal chemistry.[1] Their inherent ring strain and distinct three-dimensional struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have become crucial motifs in the fields of drug discovery and medicinal chemistry.[1] Their inherent ring strain and distinct three-dimensional structure offer unique advantages in designing bioactive molecules with enhanced pharmacokinetic properties.[1][2] This guide provides a comprehensive overview and detailed protocols for the functionalization of the azetidine ring with tert-butylphenoxy groups. The incorporation of a tert-butylphenoxy moiety can significantly influence a molecule's lipophilicity, metabolic stability, and receptor binding interactions.[3][4] We will explore the strategic rationale behind this functionalization, delve into established synthetic methodologies, and provide step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Azetidines and tert-Butylphenoxy Groups

The azetidine scaffold is a privileged structure in modern medicinal chemistry. Its rigid, sp³-rich framework can lead to improved binding affinity and metabolic stability when compared to more flexible acyclic or larger ring systems.[1] The unique conformational constraints of the azetidine ring can orient substituents in a well-defined three-dimensional space, facilitating optimal interactions with biological targets.[5]

The tert-butyl group is a common feature in many pharmaceuticals, valued for its steric bulk and lipophilicity.[4][6] When incorporated into a phenoxy group, it creates a substituent with several desirable properties:

  • Steric Shielding: The bulky tert-butyl group can act as a "steric shield," protecting adjacent functional groups from enzymatic degradation and thereby enhancing the metabolic stability and half-life of a drug candidate.[4]

  • Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl group can improve a compound's ability to cross cellular membranes, potentially increasing oral bioavailability.[4]

  • Enhanced Receptor Binding: The defined steric profile of the tert-butylphenoxy group can promote selective binding to target receptors, leading to increased potency and reduced off-target effects.[3]

The combination of the azetidine core with a tert-butylphenoxy substituent, therefore, presents a powerful strategy for the design of novel therapeutic agents with optimized pharmacological profiles.

Synthetic Strategies for the Functionalization of Azetidine Rings

The introduction of a tert-butylphenoxy group onto an azetidine ring can be achieved through several synthetic approaches. The choice of method often depends on the desired point of attachment (i.e., at a carbon or nitrogen atom) and the overall synthetic strategy.

C-O Bond Formation at the Azetidine Ring

A common and direct method for installing a phenoxy group is through the nucleophilic substitution of a suitable leaving group on the azetidine ring with a phenoxide. This is particularly effective for the synthesis of 3-(tert-butylphenoxy)azetidine derivatives.

A plausible and frequently employed synthetic route involves the following key steps:

  • Preparation of a 3-Substituted Azetidine Precursor: This typically involves starting with a commercially available or readily synthesized azetidine derivative bearing a leaving group, such as a hydroxyl or a halide, at the 3-position. A common precursor is N-Boc-3-hydroxyazetidine.

  • Activation of the Hydroxyl Group (if applicable): If starting from a 3-hydroxyazetidine, the hydroxyl group needs to be converted into a better leaving group, for example, by mesylation or tosylation.

  • Nucleophilic Substitution: The activated azetidine is then reacted with the corresponding tert-butylphenoxide in the presence of a suitable base.

  • Deprotection (if necessary): If a protecting group (e.g., Boc) is used on the azetidine nitrogen, a final deprotection step is required to yield the desired functionalized azetidine.

N-Arylation of the Azetidine Ring

For the synthesis of N-arylazetidines, where the tert-butylphenoxy group is attached to the nitrogen atom, transition-metal-catalyzed cross-coupling reactions are the methods of choice. These reactions have been extensively developed for the N-arylation of various amines, including azetidines.[7][8]

Key methodologies include:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds.[9] It typically involves the reaction of an aryl halide (or triflate) with the azetidine in the presence of a palladium catalyst, a phosphine ligand, and a base.

  • Ullmann Condensation: A copper-catalyzed method that is also effective for N-arylation, particularly with aryl halides.[9]

  • Chan-Lam Coupling: This copper-catalyzed reaction utilizes aryl boronic acids as the aryl source and can often be performed under milder conditions.[9]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(4-tert-butylphenoxy)azetidine

This protocol details the synthesis of a 3-substituted azetidine via a Mitsunobu reaction, a reliable method for the O-arylation of alcohols.

Materials and Equipment:

  • N-Boc-3-hydroxyazetidine

  • 4-tert-butylphenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Flash column chromatography system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add N-Boc-3-hydroxyazetidine (1.0 eq), 4-tert-butylphenol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Solvent Addition: Dissolve the reactants in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-3-(4-tert-butylphenoxy)azetidine.

Data Presentation:

CompoundMolecular WeightYield (%)Physical State¹H NMR (CDCl₃, δ)
N-Boc-3-(4-tert-butylphenoxy)azetidine305.41~70-85Colorless oil7.30 (d, 2H), 6.85 (d, 2H), 4.85 (m, 1H), 4.25 (t, 2H), 3.95 (t, 2H), 1.45 (s, 9H), 1.30 (s, 9H)
Protocol 2: Deprotection of N-Boc-3-(4-tert-butylphenoxy)azetidine

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials and Equipment:

  • N-Boc-3-(4-tert-butylphenoxy)azetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the N-Boc-3-(4-tert-butylphenoxy)azetidine (1.0 eq) in a solution of TFA in DCM (e.g., 1:1 v/v).

  • Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the completion of the deprotection by TLC or LC-MS.

  • Work-up: Remove the solvent and excess TFA under reduced pressure.

  • Neutralization: Carefully add saturated aqueous NaHCO₃ solution to the residue until the effervescence ceases.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-(4-tert-butylphenoxy)azetidine.

Data Presentation:

CompoundMolecular WeightYield (%)Physical State¹H NMR (CDCl₃, δ)
3-(4-tert-butylphenoxy)azetidine205.30>95Pale yellow oil7.30 (d, 2H), 6.85 (d, 2H), 4.75 (m, 1H), 3.80 (t, 2H), 3.55 (t, 2H), 2.50 (br s, 1H), 1.30 (s, 9H)
Protocol 3: N-Arylation of Azetidine with 1-bromo-4-(tert-butyl)benzene (Buchwald-Hartwig Amination)

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of azetidine.

Materials and Equipment:

  • Azetidine (or its hydrochloride salt)

  • 1-bromo-4-(tert-butyl)benzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or another suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or other sealed reaction vessel

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine 1-bromo-4-(tert-butyl)benzene (1.0 eq), azetidine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (e.g., 3 mol%), and Xantphos (e.g., 4 mol%).

  • Solvent Addition: Add anhydrous toluene to the reaction vessel.

  • Reaction: Seal the tube and stir the mixture at 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield N-(4-tert-butylphenyl)azetidine.

Visualization of Workflows

Synthesis_of_3_tert_butylphenoxy_azetidine cluster_protocol1 Protocol 1: Mitsunobu Reaction cluster_protocol2 Protocol 2: Deprotection A N-Boc-3-hydroxyazetidine + 4-tert-butylphenol B Add PPh3, DIAD/DEAD in THF A->B Reactants C Stir at RT, 12-24h B->C Reaction D Work-up & Purification C->D Completion E N-Boc-3-(4-tert-butylphenoxy)azetidine D->E Product F N-Boc-3-(4-tert-butylphenoxy)azetidine G Add TFA in DCM F->G Starting Material H Stir at RT, 1-2h G->H Reaction I Work-up & Neutralization H->I Completion J 3-(4-tert-butylphenoxy)azetidine I->J Final Product

Caption: Workflow for the synthesis of 3-(tert-butylphenoxy)azetidine.

N_Arylation_Workflow cluster_protocol3 Protocol 3: Buchwald-Hartwig Amination K Azetidine + 1-bromo-4-(tert-butyl)benzene L Add Pd(OAc)2, Xantphos, NaOtBu in Toluene K->L Reactants & Catalyst M Heat at 100°C, 12-24h L->M Reaction N Work-up & Purification M->N Completion O N-(4-tert-butylphenyl)azetidine N->O Product

Caption: Workflow for the N-arylation of azetidine.

Troubleshooting and Scientific Insights

  • Mitsunobu Reaction: This reaction is generally reliable but can be sensitive to moisture. Ensure all reagents and solvents are anhydrous. The order of addition of reagents can also be critical. In some cases, pre-mixing the alcohol and phenol with triphenylphosphine before the addition of the azodicarboxylate can improve yields.

  • Boc Deprotection: The use of strong acids like TFA can sometimes lead to side reactions, especially if the molecule contains other acid-labile functional groups. Alternative deprotection methods, such as using HCl in dioxane, can be explored if necessary.

  • Buchwald-Hartwig Amination: The choice of ligand is crucial for the success of this reaction. While Xantphos is often effective, other ligands may provide better results depending on the specific substrates. Screening a small panel of common phosphine ligands is recommended for optimization. The base is also a critical parameter; other bases like K₃PO₄ or Cs₂CO₃ can be tested.

Conclusion

The functionalization of azetidine rings with tert-butylphenoxy groups represents a valuable strategy in medicinal chemistry for the development of novel therapeutic agents. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize these important scaffolds. The inherent properties of both the azetidine ring and the tert-butylphenoxy moiety contribute to the potential for creating drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Semantic Scholar. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar. [Link]

  • Brandi, A., Cicchi, S., & Goti, A. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. [Link]

  • Yang, H., Chen, Z., & Guo, W. (2022). Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters. [Link]

  • ResearchGate. (n.d.). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • ACS Publications. (2022). Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters. [Link]

  • RSC Publishing. (n.d.). Recent advances in the chemistry of metallated azetidines. RSC Publishing. [Link]

  • PubMed. (2021). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. PMC. [Link]

  • PubMed. (2003). N-arylation of aziridines. PubMed. [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • ResearchGate. (2026). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate. [Link]

  • ACS Publications. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]

  • SciSpace. (2019). Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds. SciSpace. [Link]

  • ACS Publications. (2016). N-Arylazetidines: Preparation through Anionic Ring Closure. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. PMC. [Link]

  • National Center for Biotechnology Information. (2025). Site‐Selective Carbonylation of Azetidines via Copper‐Catalyzed Difluorocarbene Insertion. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. PMC. [Link]

  • ResearchGate. (2025). Azetidine synthesis enabled by photo-induced copper-catalysis via [3+1] radical cascade cyclization. ResearchGate. [Link]

  • ACS Publications. (2022). Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy. Organic Letters. [Link]

  • PubMed. (2022). Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. PubMed. [Link]

  • ResearchGate. (2026). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. ResearchGate. [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • LOCKSS. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. [Link]

  • ResearchGate. (2026). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Uniba.it. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Uniba.it. [Link]

  • ResearchGate. (n.d.). Transition-Metal-Free O-Arylation of Alcohols and Phenols with S -Arylphenothiaziniums. ResearchGate. [Link]

  • Hypha Discovery Blogs. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • ResearchGate. (2015). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). ResearchGate. [Link]

  • RSC Publishing. (n.d.). Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Transition-Metal-Free Intramolecular Arylation of Phenols. PMC. [Link]

  • PubMed. (n.d.). Facile O-arylation of phenols and carboxylic acids. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 3-(3-(tert-Butyl)phenoxy)azetidine synthesis

Welcome to the technical support center for the synthesis of 3-(3-(tert-butyl)phenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(3-(tert-butyl)phenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. We will delve into the causality behind experimental choices, provide detailed troubleshooting protocols, and address frequently asked questions to ensure your success.

The synthesis of 3-(3-(tert-butyl)phenoxy)azetidine is typically achieved via a Williamson ether synthesis.[1] This reaction, while conceptually straightforward, involves nuances critical for achieving high yields, particularly when working with a strained four-membered ring like azetidine.[2] The primary challenge lies in promoting the desired O-alkylation while minimizing potential side reactions.

Core Reaction Pathway: Williamson Ether Synthesis

The most reliable route involves the reaction of an N-protected 3-hydroxyazetidine with 3-(tert-butyl)phenol under basic conditions. The use of a nitrogen protecting group, such as the tert-butoxycarbonyl (Boc) group, is crucial. It prevents the azetidine nitrogen from acting as a competing nucleophile, which would lead to undesired N-arylation byproducts.[3][4]

The general mechanism proceeds via deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of the azetidine ring bearing a suitable leaving group. In the case of starting from 3-hydroxyazetidine, it can be activated in situ or, more commonly, the phenol is deprotonated to attack an activated azetidine derivative.

Williamson Ether Synthesis Phenol 3-(tert-Butyl)phenol Phenoxide Phenoxide (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Phenoxide Azetidine N-Boc-3-X-azetidine (X = OH, OTs, Br) Product 3-(3-(tert-Butyl)phenoxy) -N-Boc-azetidine Azetidine->Product Phenoxide->Product SN2 Attack Deprotection Deprotection (e.g., TFA, HCl) Product->Deprotection Acidolysis FinalProduct Final Product Deprotection->FinalProduct Side_Reactions Start N-Boc-3-OTs-Azetidine + Phenoxide Desired Desired O-Alkylation (Product) Start->Desired SN2 (Good) Elimination Elimination (N-Boc-azetidin-3-ene) Start->Elimination E2 (Bad) [High Temp / Hindered Base] Unprotected Unprotected Azetidine (N-H) + Phenoxide Unprotected->Desired O-Alkylation N_Alkylation N-Arylation (Side Product) Unprotected->N_Alkylation N-Arylation (Competing) Troubleshooting_Workflow Start Start Synthesis Monitor Monitor by TLC after 2h Start->Monitor CheckReaction Is Reaction Complete? Monitor->CheckReaction Workup Proceed to Workup & Purification CheckReaction->Workup Yes Troubleshoot Low Conversion Multiple Spots CheckReaction->Troubleshoot No LowConversion Check Base/Solvent Is NaH fresh? Is solvent anhydrous? Increase Temperature to 60°C Troubleshoot:f0->LowConversion MultipleSpots Check N-Protection Is Boc group intact? Lower Temperature Consider Mitsunobu Reaction Troubleshoot:f1->MultipleSpots ReRun Re-run with optimized conditions LowConversion->ReRun MultipleSpots->ReRun

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Optimization

Troubleshooting common impurities in 3-(3-(tert-Butyl)phenoxy)azetidine

Introduction This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-(3-(tert-Butyl)phenoxy)azetidine. Azetidine scaffolds are increasingly utilized in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-(3-(tert-Butyl)phenoxy)azetidine. Azetidine scaffolds are increasingly utilized in medicinal chemistry due to their unique structural and metabolic properties.[1][2] This document provides a comprehensive troubleshooting guide in a question-and-answer format to address common impurities and experimental challenges encountered during the synthesis and handling of this compound. The information herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Synthesis Overview: The Williamson Ether Synthesis

The most common and direct route to synthesize 3-(3-(tert-Butyl)phenoxy)azetidine is via a Williamson ether synthesis.[3][4][5] This reaction involves the nucleophilic substitution of a leaving group on the azetidine ring by the phenoxide of 3-(tert-Butyl)phenol. Typically, a protected azetidin-3-ol or a 3-haloazetidine is used as the starting material.

A plausible synthetic pathway is illustrated below:

Synthesis_Pathway cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Deprotection (if necessary) 3_tert_butylphenol 3-(tert-Butyl)phenol Phenoxide 3-(tert-Butyl)phenoxide 3_tert_butylphenol->Phenoxide Deprotonation Base Base (e.g., NaH, K2CO3) Base->Phenoxide Product N-protected 3-(3-(tert-Butyl)phenoxy)azetidine Phenoxide->Product Azetidine_SM N-protected 3-haloazetidine or 3-mesyloxyazetidine Azetidine_SM->Product SN2 Attack Final_Product 3-(3-(tert-Butyl)phenoxy)azetidine Product->Final_Product Deprotection (e.g., H2/Pd/C for Bn, TFA for Boc) caption Figure 1. General Williamson Ether Synthesis for 3-(3-(tert-Butyl)phenoxy)azetidine.

Caption: Figure 1. General Williamson Ether Synthesis for 3-(3-(tert-Butyl)phenoxy)azetidine.

Troubleshooting Common Impurities

This section addresses specific impurities that may arise during the synthesis of 3-(3-(tert-Butyl)phenoxy)azetidine. Each entry details the potential source of the impurity, methods for its identification, and strategies for mitigation.

FAQ 1: I am observing a significant amount of unreacted 3-(tert-butyl)phenol in my crude product. What could be the cause?

Answer:

The presence of unreacted 3-(tert-butyl)phenol is a common issue and can stem from several factors related to the initial deprotonation and subsequent nucleophilic substitution steps.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Incomplete Deprotonation The base used may be too weak or insufficient to fully deprotonate the phenol. This results in a lower concentration of the active nucleophile (phenoxide).Use a stronger base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF.[6] Ensure the base is added in at least stoichiometric amounts (1.0-1.2 equivalents).
Moisture in the Reaction Water will quench the base and the phenoxide, reducing the yield of the desired product.Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Poor Leaving Group on Azetidine If the leaving group on the 3-position of the azetidine is not sufficiently reactive (e.g., a chloride), the SN2 reaction will be slow, leading to incomplete conversion.Convert the 3-hydroxyazetidine to a better leaving group, such as a mesylate or tosylate, prior to the coupling reaction.[7][8]
Steric Hindrance While the meta-position of the tert-butyl group is less sterically demanding than the ortho-position, significant steric bulk on the azetidine's nitrogen protecting group can hinder the approach of the phenoxide.If a bulky protecting group is used (e.g., benzhydryl), consider switching to a smaller one like benzyl or Boc.

Analytical Confirmation:

  • TLC: Compare the crude product to a standard of 3-(tert-butyl)phenol.

  • 1H NMR: Look for the characteristic aromatic signals and the singlet for the tert-butyl group of the starting phenol, which will be distinct from the product.

  • LC-MS: A peak corresponding to the mass of 3-(tert-butyl)phenol will be present.

FAQ 2: My analysis shows the presence of a C-alkylated impurity. How is this formed and how can I prevent it?

Answer:

C-alkylation is a known side reaction in the alkylation of phenols, where the alkylating agent reacts with the aromatic ring instead of the phenolic oxygen.[9]

Mechanism of Formation:

Under certain conditions, particularly with less reactive phenoxides or more reactive alkylating agents, the aromatic ring can act as a nucleophile in a Friedel-Crafts-type alkylation. The ortho and para positions to the hydroxyl group are most susceptible to this electrophilic attack.

C_Alkylation Phenoxide 3-(tert-Butyl)phenoxide Ortho_Alkylation Ortho C-Alkylated Impurity Phenoxide->Ortho_Alkylation Ortho-attack Para_Alkylation Para C-Alkylated Impurity Phenoxide->Para_Alkylation Para-attack Azetidinium Electrophilic Azetidine Azetidinium->Ortho_Alkylation Azetidinium->Para_Alkylation caption Figure 2. Formation of C-Alkylated Impurities.

Caption: Figure 2. Formation of C-Alkylated Impurities.

Strategies for Mitigation:

Strategy Explanation
Choice of Solvent Polar aprotic solvents like DMF or DMSO generally favor O-alkylation over C-alkylation.[6][10]
Counter-ion Using potassium or cesium bases (e.g., K₂CO₃, Cs₂CO₃) can enhance O-alkylation selectivity compared to sodium bases.
Reaction Temperature Lowering the reaction temperature can sometimes favor the desired O-alkylation pathway.

Analytical Confirmation:

  • 1H NMR: The aromatic region will show a different splitting pattern compared to the desired product due to the change in substitution on the phenyl ring.

  • LC-MS: An isomer of the desired product will be detected with the same mass. Fragmentation patterns in MS/MS can help distinguish between O- and C-alkylation.

FAQ 3: I have an impurity with a mass corresponding to a di-azetidinylated phenol. What is the likely cause?

Answer:

This impurity suggests that a second azetidine moiety has attached to the 3-(tert-butyl)phenol. This is unlikely to be di-O-alkylation. A more plausible explanation is the C-alkylation of the desired O-alkylated product.

Possible Pathway:

  • Successful O-alkylation to form 3-(3-(tert-Butyl)phenoxy)azetidine.

  • The resulting product then undergoes a subsequent C-alkylation on the electron-rich aromatic ring with another molecule of the electrophilic azetidine.

Mitigation Strategies:

  • Control Stoichiometry: Avoid using a large excess of the azetidine starting material. A slight excess (1.05-1.1 equivalents) is usually sufficient.

  • Slow Addition: Add the azetidine starting material slowly to the solution of the phenoxide. This helps to maintain a low concentration of the electrophile and minimizes the chance of a second alkylation.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Stop the reaction once the starting phenol is consumed to prevent the formation of over-alkylated products.

FAQ 4: My final product appears to be unstable, and I see degradation products over time, especially in solution. What is happening?

Answer:

Azetidines, being strained four-membered rings, can be susceptible to ring-opening reactions, particularly under acidic conditions.[11][12]

Degradation Pathway:

Protonation of the azetidine nitrogen increases the strain on the ring and makes it more susceptible to nucleophilic attack, leading to ring-opening. The solvent or other nucleophiles present in the solution can act as the nucleophile.

Azetidine_Degradation Azetidine 3-(3-(tert-Butyl)phenoxy)azetidine Protonated_Azetidine Protonated Azetidinium Ion Azetidine->Protonated_Azetidine + H+ Protonation Protonation (H+) Ring_Opened Ring-Opened Degradation Product Protonated_Azetidine->Ring_Opened Nucleophilic Attack Nucleophile Nucleophile (e.g., H2O, Solvent) Nucleophile->Ring_Opened caption Figure 3. Acid-Catalyzed Degradation of Azetidine Ring.

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Troubleshooting

Overcoming solubility issues of 3-(3-(tert-Butyl)phenoxy)azetidine in aqueous media

Technical Support Center: Troubleshooting Aqueous Solubility for 3-(3-(tert-Butyl)phenoxy)azetidine Welcome to the Formulation & Assay Troubleshooting Center. This guide is specifically engineered for researchers and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aqueous Solubility for 3-(3-(tert-Butyl)phenoxy)azetidine

Welcome to the Formulation & Assay Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals working with 3-(3-(tert-Butyl)phenoxy)azetidine .

This molecule presents a classic solubility paradox in medicinal chemistry: it possesses a highly basic azetidine ring coupled with a highly lipophilic 3-tert-butylphenoxy moiety. While the amine offers a handle for ionization, the bulky, hydrophobic tert-butyl group often drives rapid precipitation in physiological buffers. Below, we provide field-validated troubleshooting steps, causality-driven explanations, and self-validating protocols to rescue your assays and formulations.

Systematic Troubleshooting Workflow

Fig 1. Decision tree for diagnosing and resolving aqueous solubility issues.

FAQ 1: pH Optimization and Salt Formation

Q: My compound precipitates immediately when diluted from a DMSO stock into my pH 7.4 assay buffer. Why does this happen, and how can I fix it?

A: The precipitation is driven by the compound's high lipophilicity overpowering its ionization state. The azetidine ring is a strained four-membered heterocycle that exhibits strong basicity, with the conjugate acid of the parent azetidine possessing a pKa of approximately 11.29[1]. While the nitrogen is protonated at pH 7.4, the massive hydrophobic bulk of the tert-butylphenoxy group forces the molecules to aggregate to minimize thermodynamically unfavorable contact with water. If your biological target tolerates it, generating a stable salt form and slightly lowering the buffer pH will resolve this.

Protocol: Hydrochloride Salt Generation

  • Dissolution: Dissolve 3-(3-(tert-Butyl)phenoxy)azetidine free base in a minimal volume of anhydrous diethyl ether.

  • Reaction: Slowly add 1.2 molar equivalents of ethereal HCl (2M) dropwise under continuous stirring at 0°C.

  • Crystallization: Stir for 30 minutes until a white precipitate (the HCl salt) fully crashes out.

  • Isolation: Filter the precipitate, wash with cold ether, and dry under a high vacuum for 12 hours.

  • Causality: Salt formation disrupts the crystal lattice energy of the free base and lowers the melting point. This chemical modification weakens intermolecular interactions in the solid state, significantly enhancing the dissolution rate and thermodynamic solubility in aqueous media[2].

  • Self-Validation Step: Dissolve 1 mg of the resulting powder in 1 mL of deionized water. A clear solution without turbidity (measured via absorbance at 400 nm) confirms successful salt formation and purity.

FAQ 2: Cyclodextrin Inclusion Complexes

Q: My in vitro cellular assay strictly requires pH 7.4, and I cannot exceed 0.5% DMSO without causing cytotoxicity. How can I keep the compound in solution?

A: Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The tert-butyl group has a remarkably high affinity for the hydrophobic cavity of β-cyclodextrin[3]. By encapsulating the lipophilic tert-butylphenoxy tail, the HP-β-CD masks the hydrophobic surface area from the aqueous environment, leaving the protonated azetidine exposed to the solvent.

Fig 2. Mechanism of HP-β-CD host-guest encapsulation of the lipophilic compound.

Protocol: Co-Solvent Lyophilization for HP-β-CD Complexation (Adapted from established methods for complexing highly lipophilic drugs[4])

  • Host Preparation: Prepare a 100 mM solution of HP-β-CD in deionized water.

  • Guest Preparation: Dissolve the azetidine compound in a volatile co-solvent mixture (tert-butyl alcohol/acetonitrile 4:1 v/v).

  • Complexation: Add the organic drug solution dropwise to the aqueous HP-β-CD solution under vigorous vortexing to achieve a 1:2 (Drug:CD) molar ratio.

  • Equilibration: Stir at room temperature for 24 hours to ensure thermodynamic equilibrium of the host-guest complex.

  • Lyophilization: Freeze the solution at -80°C and lyophilize for 48 hours to obtain a fluffy, water-soluble powder.

  • Causality: The non-covalent inclusion of the tert-butyl group into the β-CD cavity displaces high-energy water molecules from inside the cavity. This provides an enthalpically favorable complex that drastically increases apparent aqueous solubility without altering the drug's covalent structure or pharmacological binding profile[5].

  • Self-Validation Step: Reconstitute the lyophilized powder in PBS (pH 7.4) and centrifuge at 10,000 × g for 10 minutes. Analyze the supernatant via RP-HPLC; a recovery of the drug peak area >95% compared to a DMSO stock standard confirms complete inclusion and lack of precipitation.

FAQ 3: Formulation for In Vivo Dosing

Q: We are moving to pharmacokinetic (PK) studies. What is the recommended vehicle for IV and PO dosing?

A: For in vivo dosing, relying solely on salt formation may lead to precipitation upon injection (due to physiological blood buffering at pH 7.4) or in the intestinal lumen. A cosolvent/surfactant system is required to maintain solubility during systemic dilution.

Protocol: 10% DMSO / 10% Tween 80 / 80% Saline (Standard PK Vehicle)

  • Solubilization: Weigh the required amount of 3-(3-(tert-Butyl)phenoxy)azetidine into a glass vial.

  • Cosolvent Addition: Add DMSO (10% of final volume) and vortex until completely dissolved.

  • Surfactant Addition: Add Tween 80 (10% of final volume) and vortex thoroughly. Crucial: Do not add the aqueous phase until the drug is fully miscible in the DMSO/Tween mixture.

  • Aqueous Dilution: Slowly add 0.9% Saline (80% of final volume) dropwise while continuously vortexing or sonicating.

  • Causality: DMSO acts as a powerful cosolvent to disrupt solute-solute interactions, while Tween 80 forms micelles that entrap the lipophilic phenoxy ether portion. This prevents nucleation and crystal growth when the aqueous phase is introduced, allowing the drug to remain supersaturated or micellarized[6].

  • Self-Validation Step: Allow the final formulation to sit at room temperature for 4 hours (typical dosing window). The absence of a visible pellet upon centrifugation, coupled with a Dynamic Light Scattering (DLS) reading showing no large aggregates (>1000 nm), confirms a stable micellar dispersion.

Quantitative Data Summary

The table below summarizes the expected solubility enhancements for 3-(3-(tert-Butyl)phenoxy)azetidine across different formulation strategies.

Formulation StrategyVehicle CompositionEstimated Solubility RangePrimary Application
Free Base (Unformulated) PBS (pH 7.4)< 1 µg/mLNone (Precipitates rapidly)
Salt Formation (HCl) Water / Acetate Buffer (pH 4.5)1 - 5 mg/mLLow-pH tolerated biochemical assays
Inclusion Complex 10-20% HP-β-CD in PBS2 - 10 mg/mLIn vitro cell screening (pH 7.4)
Cosolvent / Micellar 10% DMSO / 10% Tween 80 / 80% Saline> 10 mg/mLIn vivo PK/PD dosing (IV/PO)

Sources

Optimization

Technical Support Center: Strategies for Mitigating Steric Hindrance in 3-(3-(tert-Butyl)phenoxy)azetidine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(3-(tert-Butyl)phenoxy)azetidine derivatives. This guide provides in-depth troubleshooting advice and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(3-(tert-Butyl)phenoxy)azetidine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common synthetic challenges posed by steric hindrance in this class of molecules. The bulky tert-butyl group often impedes desired transformations, leading to low yields, incomplete reactions, or undesired side products. This resource is designed to provide both theoretical understanding and practical, actionable solutions to overcome these obstacles.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary source of steric hindrance in 3-(3-(tert-Butyl)phenoxy)azetidine derivatives?

A1: The primary source of steric hindrance is the bulky tert-butyl group, -(C(CH₃)₃), attached to the phenoxy moiety at the meta-position.[1] This large alkyl substituent creates a "molecular shield" around the adjacent reactive sites.[1][2] Specifically, it can obstruct the approach of reagents to the azetidine nitrogen for N-functionalization or hinder reactions at the ortho positions of the phenyl ring. The azetidine ring itself is a strained four-membered heterocycle, which can also influence the molecule's conformational preferences and reactivity.[3][4]

Q2: How does steric hindrance manifest in reactions involving these derivatives?

A2: Steric hindrance in this context typically leads to several observable issues:

  • Low or No Reaction Yield: The most common sign is a failure to form the desired product in appreciable amounts.[5]

  • Slow Reaction Rates: Reactions may proceed very slowly, requiring extended reaction times or harsh conditions to overcome the activation energy barrier increased by steric strain.[2][6]

  • Incomplete Conversion: Even after prolonged reaction times, a significant amount of starting material may remain unreacted.[5]

  • Formation of Side Products: Due to the hindered nature of the desired reaction pathway, alternative, less-hindered pathways may become more favorable, leading to a mixture of products.[5]

Q3: What general strategies can be employed to overcome steric hindrance?

A3: A multi-faceted approach is often necessary. Key strategies include:

  • Optimization of Reaction Conditions: This involves systematically adjusting temperature, pressure, and solvent to provide sufficient energy to overcome the steric barrier.[6]

  • Use of Specialized Reagents and Catalysts: Employing sterically less demanding reagents or highly active catalysts designed for hindered substrates is a primary strategy.[6] This includes the use of specific ligands in metal-catalyzed reactions that can facilitate transformations in crowded molecular environments.[7][8]

  • Alternative Synthetic Routes: In some cases, it may be more efficient to redesign the synthetic pathway to introduce the sterically hindered group at a later stage or use a different set of reactions altogether.[9]

  • Microwave-Assisted Synthesis: Microwave irradiation can provide rapid, uniform heating, which often accelerates reaction rates and improves yields for sterically hindered substrates.[10][11][12][13][14]

II. Troubleshooting Guides

This section provides detailed troubleshooting workflows for specific experimental challenges encountered when working with 3-(3-(tert-Butyl)phenoxy)azetidine and its derivatives.

Problem 1: Low Yield in N-Arylation or N-Alkylation of the Azetidine Ring

The secondary amine of the azetidine ring is a common site for further functionalization. However, the proximity of the bulky 3-(tert-butyl)phenoxy substituent can significantly hinder the approach of electrophiles.

Troubleshooting Workflow

start Low Yield in N-Arylation/Alkylation reagent Evaluate Coupling Reagent/Electrophile start->reagent conditions Optimize Reaction Conditions reagent->conditions If still low yield success Successful Coupling reagent->success Improved Yield catalyst Advanced Catalyst Systems (for N-Arylation) conditions->catalyst If still low yield conditions->success Improved Yield microwave Employ Microwave Irradiation catalyst->microwave If still low yield catalyst->success Improved Yield route Consider Alternative Synthetic Route microwave->route If still low yield microwave->success Improved Yield

Caption: Troubleshooting workflow for low-yield N-functionalization.

Step-by-Step Guidance
  • Evaluate Your Reagents:

    • For N-Alkylation: If using a bulky alkyl halide (e.g., secondary or tertiary halides), consider switching to a less sterically demanding electrophile, such as a primary alkyl halide or a triflate.

    • For N-Arylation (Buchwald-Hartwig type): Standard palladium catalysts may be insufficient.[15] The choice of ligand is critical for coupling hindered amines.[16]

  • Optimize Reaction Conditions:

    • Solvent: Aprotic polar solvents like DMF, NMP, or dioxane are often effective. The choice of solvent can influence reaction rates.[17]

    • Base: For Buchwald-Hartwig reactions, a strong, non-nucleophilic base is crucial. Consider switching from common bases like K₂CO₃ to stronger bases like NaOt-Bu, KOt-Bu, or LHMDS.[7] For alkylations, a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial.[5]

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy.[6] However, be mindful of potential side reactions or degradation at elevated temperatures.

  • Employ Advanced Catalyst Systems (for N-Arylation):

    • Ligands: For sterically hindered substrates, specialized biarylphosphine ligands are often required.[15] Consider ligands such as XPhos, BrettPhos, or tBuXPhos, which are designed to promote reductive elimination from the sterically crowded palladium center.[15][16]

    • Catalyst Precursors: Using pre-formed palladium-ligand complexes can sometimes improve catalytic activity and reproducibility.

  • Utilize Microwave-Assisted Synthesis:

    • Microwave irradiation can significantly shorten reaction times and improve yields for hindered couplings.[10][11][18] The rapid and efficient heating provided by microwaves can overcome the high activation energy barriers associated with sterically demanding reactions.[11][12][13][14]

  • Consider an Alternative Synthetic Route:

    • If direct N-functionalization remains challenging, consider a route where the azetidine nitrogen is functionalized before the introduction of the 3-(3-(tert-Butyl)phenoxy) group. This may involve more steps but can circumvent the problematic sterically hindered coupling.

Problem 2: Poor Reactivity in Suzuki-Miyaura Coupling with Aryl Halide Derivatives

If the 3-(3-(tert-butyl)phenoxy)azetidine scaffold is further functionalized with an aryl halide, subsequent Suzuki-Miyaura cross-coupling reactions can be challenging, especially if the halide is ortho to the bulky substituent.

Troubleshooting Workflow

start Low Yield in Suzuki Coupling catalyst_ligand Optimize Catalyst/Ligand System start->catalyst_ligand base_solvent Adjust Base and Solvent catalyst_ligand->base_solvent If still low yield success Successful Coupling catalyst_ligand->success Improved Yield boron_reagent Evaluate Boron Reagent base_solvent->boron_reagent If still low yield base_solvent->success Improved Yield microwave_suzuki Employ Microwave Irradiation boron_reagent->microwave_suzuki If still low yield boron_reagent->success Improved Yield alternative_coupling Consider Alternative Cross-Coupling microwave_suzuki->alternative_coupling If still low yield microwave_suzuki->success Improved Yield

Caption: Troubleshooting workflow for challenging Suzuki-Miyaura reactions.

Step-by-Step Guidance
  • Optimize the Catalyst System:

    • Ligands: For sterically hindered Suzuki couplings, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are highly effective.[7][8][19]

      • Biarylphosphine Ligands: SPhos, XPhos, and RuPhos are excellent choices for challenging couplings.[20]

      • NHC Ligands: Palladium complexes with NHC ligands have shown high efficiency for coupling sterically hindered substrates, offering both steric bulk and strong σ-donor properties to enhance catalytic activity.[7][8]

    • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common choices, but specialized pre-catalysts incorporating the desired ligand can offer superior performance.

  • Adjust Base and Solvent:

    • Base: The choice of base is critical. Strong bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases for hindered couplings.[15] In some cases, organic bases like t-BuOK have proven highly effective.[7]

    • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is standard. The ratio can be optimized to ensure solubility of all components and facilitate the reaction.

  • Evaluate the Boron Reagent:

    • Boronic Acids vs. Esters: While boronic acids are common, boronate esters (e.g., pinacol esters) can sometimes offer different reactivity profiles and improved stability.

    • Reactivity: Ensure the boronic acid is of high purity. Degradation can lead to lower yields.

  • Employ Microwave Irradiation:

    • Microwave-assisted Suzuki couplings are well-documented to proceed faster and with higher yields, particularly for difficult substrates.[7][12] The rapid heating can help overcome the steric barrier to oxidative addition and transmetalation.[11]

  • Consider Alternative Cross-Coupling Reactions:

    • If the Suzuki reaction remains problematic, other cross-coupling reactions might be more suitable. For instance, a Stille coupling (using organotin reagents) or a Negishi coupling (using organozinc reagents) could be explored, as they sometimes exhibit different tolerances to steric hindrance.

III. Experimental Protocols

Protocol 1: Microwave-Assisted Buchwald-Hartwig N-Arylation of 3-(3-(tert-Butyl)phenoxy)azetidine

This protocol provides a starting point for the N-arylation of the sterically hindered azetidine using microwave irradiation.

Materials:

  • 3-(3-(tert-Butyl)phenoxy)azetidine

  • Aryl bromide or chloride

  • Pd₂(dba)₃ (or other suitable palladium source)

  • XPhos (or other suitable biarylphosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene or dioxane

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add 3-(3-(tert-butyl)phenoxy)azetidine (1.0 equiv), the aryl halide (1.2 equiv), NaOt-Bu (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene or dioxane (to achieve a concentration of ~0.1 M).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 30-60 minutes). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended RangeRationale
Temperature 100 - 175 °CHigher temperatures provide energy to overcome the steric barrier.[6][18]
Time 15 - 90 minutesMicrowave heating significantly reduces reaction times.[13]
Pd Loading 1 - 5 mol%Higher catalyst loading may be necessary for very hindered substrates.
Ligand XPhos, SPhos, BrettPhosBulky, electron-rich ligands are essential for hindered couplings.[15][16]
Base NaOt-Bu, KOt-Bu, LHMDSStrong, non-nucleophilic bases are required.
Solvent Toluene, Dioxane, NMPAprotic solvents are generally preferred.

By systematically applying the strategies and protocols outlined in this guide, researchers can effectively troubleshoot and overcome the challenges associated with steric hindrance in the synthesis of 3-(3-(tert-butyl)phenoxy)azetidine derivatives, facilitating the development of novel chemical entities for various applications.

IV. References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.

  • Kingsbury, C. A. (1982). Configuration and conformation of substituted azetidines. Journal of Heterocyclic Chemistry, 19(4), 833-838.

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.

  • A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry, 75(20), 6987-6990.

  • Fiveable. (2025). Steric Hindrance: Intro to Chemistry Study Guide.

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(43), 9474-9480.

  • BenchChem. (n.d.). Overcoming steric hindrance in reactions involving 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone.

  • BenchChem. (n.d.). Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.

  • Cross-Coupling Reactions Guide. (n.d.).

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.

  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS.

  • A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. PMC.

  • Conformational preferences of proline analogues with different ring size. PubMed.

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers.

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.

  • Alarming impact of the excessive use of tert-butylhydroquinone in food products. PMC - NIH.

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI.

  • Kinetic and mechanistic studies of cyclohexane oxidation with tert-butyl hydroperoxide over M–N4 catalysts. Reaction Chemistry & Engineering.

  • Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie).

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.

  • Effect of solvent nature on propylene glycol oxidation with tert-butyl hydroperoxide over metal–organic framework Cr-MIL-101. PMC.

  • Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. Macromolecules.

  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.

  • Microwave-assisted synthesis. Anton Paar Wiki.

  • Theoretical Study on the Chemical Kinetics of tert-Butyl Hydroperoxide Pyrolysis: A Combined Ab Initio and Master Equation Approach. The Journal of Physical Chemistry A.

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate.

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals.

  • Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent. PubMed.

  • ChemTalk. (2021). Steric Hindrance.

  • How to overcome Steric Hindrance?. ResearchGate.

  • The Synthesis of Sterically Hindered Amides. CHIMIA.

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

  • Facile approach to N,O,S-heteropentacycles via condensation of sterically crowded 3H-phenoxazin-3-one with ortho-substituted anilines. Beilstein Journals.

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.

  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PMC.

  • Synthetic modification of the azetidine products a, Commercially... ResearchGate.

  • Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System. Oriental Journal of Chemistry.

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating HPLC-UV Methods for the Quantification of 3-(3-(tert-Butyl)phenoxy)azetidine

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. High-Performance Liquid Chroma...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. High-Performance Liquid Chromatography with Ultraviolet (UV) detection remains a cornerstone analytical technique for this purpose due to its robustness, sensitivity, and versatility.[1][2] This guide provides an in-depth, experience-driven comparison of critical aspects of validating an HPLC-UV method for the quantification of 3-(3-(tert-Butyl)phenoxy)azetidine, a novel small molecule intermediate.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind experimental choices and offers a comparative analysis of two hypothetical HPLC-UV methods—a primary and an alternative approach—to illustrate how subtle variations in methodology can impact performance. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines, which provide a framework for ensuring that analytical procedures are suitable for their intended purpose.[2][3]

The "Why" Behind Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] For the quantification of a pharmaceutical intermediate like 3-(3-(tert-Butyl)phenoxy)azetidine, this means the method must be reliable, reproducible, and accurate to ensure the quality and purity of the final API.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of analytical methods to ensure data integrity and patient safety.[5][6][7]

Comparative HPLC-UV Methods

For the purpose of this guide, we will compare two distinct reversed-phase HPLC-UV methods for the quantification of 3-(3-(tert-Butyl)phenoxy)azetidine.

Table 1: HPLC-UV Method Parameters

ParameterPrimary MethodAlternative Method
Instrument Standard HPLC system with UV-Vis detectorStandard HPLC system with UV-Vis detector
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)Phenyl-Hexyl reversed-phase (e.g., 150 mm x 4.6 mm, 3 µm)
Mobile Phase Gradient: Acetonitrile and Water (with 0.1% Formic Acid)Isocratic: 60:40 Methanol:Phosphate Buffer (pH 3.0)
Flow Rate 1.0 mL/min1.2 mL/min
Injection Volume 10 µL15 µL
Column Temp. 30 °C35 °C
Detection 220 nm254 nm

The choice of a C18 column in the primary method is a common starting point for many small molecules, offering broad applicability. The alternative method explores a Phenyl-Hexyl stationary phase, which can offer different selectivity for aromatic compounds due to π-π interactions.

The Validation Workflow: A Visual Overview

The process of method validation follows a logical sequence of experiments designed to test the method's performance characteristics.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Routine Analysis Dev Define Analytical Goal (Quantification) Opt Optimize Chromatographic Conditions Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob SST System Suitability Rob->SST Routine Sample Quantification SST->Routine ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Precision Precision Precision->Accuracy LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Sources

Comparative

A Comparative Guide to LC-MS/MS Method Validation for the Detection of 3-(3-(tert-Butyl)phenoxy)azetidine and its Metabolites

For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is the bedrock of reliable pharmacokinetic and metabolic studies. This guide provides an in-depth, technic...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is the bedrock of reliable pharmacokinetic and metabolic studies. This guide provides an in-depth, technically-focused comparison of strategies for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-(3-(tert-Butyl)phenoxy)azetidine and its putative metabolites in a biological matrix, such as human plasma. Moving beyond a simple checklist of validation parameters, we will delve into the scientific rationale behind experimental choices, offering insights honed from extensive experience in the field.

Introduction: The Analytical Challenge

3-(3-(tert-Butyl)phenoxy)azetidine is a novel small molecule with potential therapeutic applications. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount for its development. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[1][2] However, a robust and reliable LC-MS/MS method does not simply materialize; it is the product of a meticulous and systematic validation process. This process ensures that the method is "fit for purpose" and that the data generated are accurate and reproducible.[3][4]

This guide will use a hypothetical, yet scientifically plausible, metabolic pathway for 3-(3-(tert-Butyl)phenoxy)azetidine to illustrate the validation process. Based on common metabolic transformations of the tert-butyl and azetidine moieties, we will consider the following potential metabolites:

  • M1: Hydroxylated Metabolite: Oxidation of the tert-butyl group, a common Phase I metabolic pathway mediated by cytochrome P450 enzymes.[5]

  • M2: Carboxylic Acid Metabolite: Further oxidation of the hydroxylated metabolite.[5]

  • M3: Azetidine Ring-Opened Glutathione Conjugate: A potential Phase II metabolite, representing a less common but documented pathway for azetidine-containing compounds.[6][7]

The validation of a method for the simultaneous quantification of the parent compound and these diverse metabolites presents a significant analytical challenge due to their varying physicochemical properties.

The Logic of Method Validation: A Workflow Overview

The validation process can be visualized as a logical progression from method development to the analysis of study samples. Each step is designed to build confidence in the method's performance.

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 LC Parameter Optimization MD1->MD2 MD3 MS/MS Parameter Optimization MD2->MD3 MD4 Sample Preparation Screening MD3->MD4 MV1 Selectivity & Specificity MD4->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Matrix Effect MV3->MV4 MV5 Recovery MV4->MV5 MV6 Stability MV5->MV6 SA1 Analysis of Study Samples MV6->SA1 SA2 Incurred Sample Reanalysis SA1->SA2

Caption: A logical workflow for LC-MS/MS method validation.

Part 1: Method Development - The Foundation of a Robust Assay

A well-developed method simplifies the validation process. This phase involves the careful selection of analytical standards, an appropriate internal standard (IS), and the optimization of chromatographic and mass spectrometric conditions.

Choice of Internal Standard: A Critical Decision
Liquid Chromatography: Separating the Analytes of Interest

The goal of chromatography is to achieve baseline separation of the parent compound, its metabolites, and any endogenous matrix components that may cause interference. Given the differing polarities of our target analytes (the parent compound being the most lipophilic, and the glutathione conjugate being the most polar), a gradient elution using a reversed-phase C18 column is a logical starting point.

Initial LC Parameters:

  • Column: A high-quality C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5-7 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

Mass Spectrometry: Achieving Sensitive and Selective Detection

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides the high selectivity required for bioanalysis. The instrument is tuned to detect a specific precursor ion (the protonated molecule, [M+H]+) for each analyte and a specific product ion generated by collision-induced dissociation.

Initial MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • MRM Transitions: To be determined by infusing solutions of the parent compound and synthesized or isolated metabolites. For example:

    • Parent: Q1 (m/z of [M+H]+) -> Q3 (m/z of a stable product ion)

    • M1 (Hydroxylated): Q1 (m/z of [M+H]+) -> Q3 (m/z of a stable product ion)

    • M2 (Carboxylic Acid): Q1 (m/z of [M+H]+) -> Q3 (m/z of a stable product ion)

    • M3 (GSH Conjugate): Q1 (m/z of [M+H]+) -> Q3 (m/z of a stable product ion)

Part 2: A Comparative Look at Sample Preparation Techniques

The choice of sample preparation technique is a critical step that impacts method performance, throughput, and cost. Here, we compare three common techniques for their suitability in extracting our target analytes from plasma.

Sample_Prep_Comparison cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) PPT_A Advantages: - Fast - Simple - Inexpensive PPT_D Disadvantages: - High matrix effects - Low recovery for polar analytes LLE_A Advantages: - Cleaner extracts than PPT - Good for non-polar analytes LLE_D Disadvantages: - Labor-intensive - Use of organic solvents - Poor recovery for polar analytes SPE_A Advantages: - Cleanest extracts - High recovery for a wide range of polarities - Amenable to automation SPE_D Disadvantages: - More expensive - Method development can be complex Start Plasma Sample Start->PPT_A Start->LLE_A Start->SPE_A

Caption: A comparison of common sample preparation techniques.

Experimental Protocols

1. Protein Precipitation (PPT):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid-Liquid Extraction (LLE):

  • To 100 µL of plasma, add 50 µL of 1M sodium hydroxide and 500 µL of methyl tert-butyl ether (MTBE) containing the internal standard.

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Freeze the aqueous layer in a dry ice/acetone bath and decant the organic layer.

  • Evaporate the organic layer to dryness and reconstitute as in PPT.

3. Solid-Phase Extraction (SPE):

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of plasma pre-treated with 100 µL of 4% phosphoric acid.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute as in PPT.

Data Presentation: A Head-to-Head Comparison

The performance of each sample preparation technique would be evaluated based on recovery and matrix effect for the parent compound and its hypothetical metabolites.

AnalyteProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery (%) Matrix Effect (%) Recovery (%)
Parent 857592
M1 (Hydroxylated) 706065
M2 (Carboxylic Acid) 455020
M3 (GSH Conjugate) 2040<10

Part 3: The Pillars of Method Validation

Once a method has been developed and the sample preparation technique selected, a full validation must be performed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9]

Key Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Selectivity To demonstrate that the method can differentiate the analytes from endogenous matrix components.Response of interfering peaks in blank matrix should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and ≤ 5% of the internal standard response.[8]
Linearity & Range To establish the relationship between analyte concentration and instrument response and define the quantifiable range.At least 6-8 non-zero calibrators. At least 75% of calibrators must be within ±15% of their nominal value (±20% at the LLOQ).[1]
Accuracy & Precision To determine the closeness of measured concentrations to the nominal values (accuracy) and the reproducibility of these measurements (precision).For Quality Control (QC) samples at LLOQ, the mean concentration should be within ±20% of the nominal value, and the coefficient of variation (CV) should not exceed 20%. For low, medium, and high QCs, the mean should be within ±15%, and the CV should not exceed 15%.[8]
Matrix Effect To assess the impact of the biological matrix on the ionization of the analytes.The CV of the matrix factor across at least six different sources of blank matrix should be ≤ 15%.[2]
Recovery To determine the efficiency of the extraction process.Recovery should be consistent and reproducible, although no specific acceptance criteria are mandated by regulatory agencies.
Stability To evaluate the stability of the analytes in the biological matrix under various storage and processing conditions.The mean concentration of stability samples should be within ±15% of the nominal concentration of the baseline samples.

Conclusion: A Pathway to Reliable Bioanalytical Data

The validation of an LC-MS/MS method for the quantification of a novel compound and its metabolites is a scientifically rigorous process that demands a deep understanding of analytical chemistry, metabolism, and regulatory expectations. By systematically developing and validating a method, and by making informed choices based on comparative data, researchers can ensure the generation of high-quality, reliable data that can be confidently used to support drug development programs. This guide has provided a framework for this process, emphasizing the importance of a logical workflow, the scientific rationale behind experimental choices, and the adherence to established validation criteria.

References

  • Vertex AI Search. (n.d.). Key elements of bioanalytical method validation for small molecules - PMC.
  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Vertex AI Search. (n.d.). bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point - ResearchGate.
  • Vertex AI Search. (n.d.). Bioanalytical Method Validation: Aiming for Enhanved Reproducibility - ThermoFisher.
  • Vertex AI Search. (2018, May 24). Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration.
  • Vertex AI Search. (n.d.). A Comparative Guide to Regulatory Guidelines for LC-MS/MS Method Validation Using Stable Isotope-Labeled Internal Standards - Benchchem.
  • Vertex AI Search. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse.
  • Vertex AI Search. (2018, December 19). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?
  • Vertex AI Search. (2022, October 31). BA Method Validation: Active Metabolites-BioPharma Services.
  • Vertex AI Search. (2025, October 22). Bioanalytical Validation: Adapting to Technology and Regulations | Omics.
  • Vertex AI Search. (2022, May 19). Metabolism of t-butyl groups in drugs - Hypha Discovery Blogs.
  • Vertex AI Search. (n.d.). In-Silico Modeling of 3-(2-Tert-butylphenoxy)azetidine Interactions: A Technical Guide - Benchchem.
  • Vertex AI Search. (n.d.). Proposed pathway for the metabolism of 4-tert-butylphenol by S.... - ResearchGate.
  • Vertex AI Search. (2011, July 21). Guideline Bioanalytical method validation - European Medicines Agency (EMA).
  • Vertex AI Search. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • Vertex AI Search. (n.d.). Human and rat microsomal metabolites of N-tert-butoxycarbonylmethamphetamine and its urinary metabolites in rat - PMC.
  • Vertex AI Search. (2022, September 8). Phase II Drug Metabolism.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(3-(tert-Butyl)phenoxy)azetidine

Advanced Safety and Operational Guide: Handling 3-(3-(tert-Butyl)phenoxy)azetidine Introduction 3-(3-(tert-Butyl)phenoxy)azetidine (CAS: 1219961-14-4)[1] is a highly specialized secondary amine building block frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling 3-(3-(tert-Butyl)phenoxy)azetidine

Introduction 3-(3-(tert-Butyl)phenoxy)azetidine (CAS: 1219961-14-4)[1] is a highly specialized secondary amine building block frequently utilized in advanced drug development and medicinal chemistry. While its unique structural motif is valuable for modulating pharmacokinetic properties, it presents distinct handling hazards. This guide provides a causality-driven Standard Operating Procedure (SOP) for safe laboratory handling, personal protective equipment (PPE) requirements, and disposal.

Physicochemical Hazard Profiling: The Causality of Risk

To establish a self-validating safety protocol, we must first understand why specific PPE is required. The hazards of 3-(3-(tert-Butyl)phenoxy)azetidine stem from two synergistic structural features:

  • Azetidine Basicity & Corrosivity: The strained four-membered azetidine ring acts as a secondary amine. Like unsubstituted azetidines, it is inherently basic and capable of causing severe skin burns, irreversible eye damage (H314/H318), and respiratory tract irritation upon exposure[2].

  • Lipophilic Enhancement: The addition of the bulky tert-butylphenoxy group drastically increases the molecule's partition coefficient (LogP). This high lipophilicity means that upon dermal contact, the compound can rapidly penetrate the lipid-rich stratum corneum. Instead of merely causing surface-level irritation, the lipophilic carrier transports the corrosive azetidine pharmacophore into deeper dermal layers, exacerbating tissue damage and increasing systemic absorption risks.

Personal Protective Equipment (PPE) Specifications

Because of the enhanced transdermal penetration risk, standard laboratory latex gloves are strictly prohibited. The following table outlines the quantitative and qualitative PPE requirements necessary to mitigate these specific chemical risks.

PPE CategoryRecommended Material / SpecificationProtection StandardReplacement Frequency
Hand Protection Nitrile (Double-gloved, >0.11 mm thickness) or Butyl RubberEN 374 / ASTM F739Immediately upon contamination or every 2 hours of continuous use.
Eye Protection Tight-fitting chemical safety goggles or full face shieldANSI Z87.1 / EN 166N/A (Reusable; decontaminate after use).
Body Protection Flame-resistant (FR) Nomex lab coat or standard poly-cottonNFPA 2112Wash routinely; replace immediately if permeated.
Respiratory Chemical Fume Hood (Face velocity: 80–120 fpm)ASHRAE 110N/A (Certify hood annually).

Operational Workflow: Step-by-Step Handling Procedure

To ensure trustworthiness and reproducibility, follow this self-validating protocol when dispensing or reacting 3-(3-(tert-Butyl)phenoxy)azetidine.

  • Step 1: Environmental Verification

    • Verify that the chemical fume hood is operational with a face velocity between 80 and 120 feet per minute (fpm).

    • Clear the workspace of strong oxidizing agents and strong acids, which can cause violent exothermic reactions with basic amines[3].

  • Step 2: PPE Donning Sequence

    • Inspect gloves for micro-tears using the inflation method. Don the inner pair of nitrile gloves, followed by the lab coat, ensuring the cuffs are tucked securely under the outer pair of gloves.

    • Don chemical safety goggles.

  • Step 3: Dispensing and Transfer

    • Keep the primary container tightly closed until immediately before use to prevent vapor escape[4].

    • Use static-free, non-sparking spatulas or glass pipettes for transfer. Do not subject the compound to unnecessary friction or heat.

    • Weigh the compound directly within the fume hood using an enclosed analytical balance if possible, or use a sealed weighing boat for transport across the lab.

  • Step 4: Decontamination and Doffing

    • Wipe down all spatulas, balances, and hood surfaces with an appropriate solvent (e.g., isopropanol or ethanol) followed by water.

    • Remove the outer gloves inside the fume hood and dispose of them in a designated hazardous waste bin. Remove goggles and lab coat, followed by the inner gloves. Wash hands thoroughly with soap and water[4].

Emergency Response & Exposure Pathway

Immediate action is critical in the event of exposure. The following diagram outlines the logical flow of operations and emergency response.

G Start Pre-Operation Fume Hood & PPE Check Handling Chemical Handling (Dispensing & Synthesis) Start->Handling Spill Accidental Spill or Exposure? Handling->Spill Safe Post-Operation Safe Disposal Spill->Safe No Skin Dermal Exposure Spill->Skin Yes (Skin) Eye Ocular Exposure Spill->Eye Yes (Eyes) WashSkin Remove PPE Flush >15 mins Skin->WashSkin WashEye Eye Wash Station Flush >15 mins Eye->WashEye Medical Seek Immediate Medical Attention WashSkin->Medical WashEye->Medical

Workflow for safe handling and emergency response pathway for 3-(3-(tert-Butyl)phenoxy)azetidine.

Waste Management and Disposal Plan

Because of its toxicity and environmental persistence, 3-(3-(tert-Butyl)phenoxy)azetidine must not be discharged into the municipal sewage system under any circumstances[3].

  • Liquid Waste: Collect any solvent solutions containing this compound in a clearly labeled, compatible organic waste container. If halogenated solvents (e.g., Dichloromethane) were used, route to the "Halogenated Organic Waste" stream. Otherwise, use the "Non-Halogenated Organic Waste" stream.

  • Solid Waste: Contaminated gloves, weighing paper, and paper towels must be placed in a solid hazardous waste bin designated for chemical incineration[4].

  • Spill Cleanup: In the event of a spill, do not use combustible materials like sawdust. Sweep up the material (if solid) or absorb with an inert chemical absorbent pad (if in solution) and place it in a sealed container for authorized hazardous waste disposal[3][4].

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(tert-Butyl)phenoxy)azetidine
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Reactant of Route 2
3-(3-(tert-Butyl)phenoxy)azetidine
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